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  • Product: 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile
  • CAS: 1240642-74-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Photophysical Properties of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile

Executive Summary This technical guide provides a comprehensive analysis of the anticipated photophysical properties of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile, a novel fluorophore with a potent donor-accept...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the anticipated photophysical properties of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile, a novel fluorophore with a potent donor-acceptor architecture. While specific experimental data for this compound is not yet widely published, its molecular structure—comprising a naphthonitrile acceptor and two distinct amino donor moieties—strongly suggests a significant capacity for Intramolecular Charge Transfer (ICT). This document elucidates the theoretical underpinnings of its expected behavior, including pronounced solvatochromism, and provides detailed, field-proven experimental protocols for its complete characterization. We project that this molecule will serve as a highly sensitive fluorescent probe for microenvironment polarity and viscosity, with potential applications in bioimaging and materials science.

Introduction: A Molecule of Designed Photophysics

The field of fluorescent probes is driven by the rational design of molecules whose optical properties report on their local environment. 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is a prime example of such a design. Its architecture is a classic "push-pull" system, where electron-donating groups (the 5-amino and 3-(dimethylamino)phenyl moieties) are conjugated to an electron-withdrawing group (the 1-naphthonitrile moiety).[1][2]

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-rich donor segments, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-deficient acceptor segment.[1] This light-induced redistribution of electron density creates a large excited-state dipole moment, a phenomenon known as Intramolecular Charge Transfer (ICT).[1][2][3] The stability of this charge-separated excited state is exquisitely sensitive to the surrounding solvent polarity, forming the basis for its utility as an environmental probe.[4][5]

This guide will deconstruct the structural basis for these properties, predict its photophysical behavior, and provide the rigorous experimental framework required to validate these characteristics.

Molecular Structure and Rationale

The key to the functionality of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile lies in the electronic dialogue between its constituent parts.

  • Electron Acceptor: The cyano (-CN) group on the naphthalene ring is a strong electron-withdrawing group, polarizing the aromatic system and serving as the primary electron sink (LUMO).[6]

  • Electron Donors: The molecule features two donors: the primary amino (-NH2) group directly on the naphthalene ring and the potent dimethylamino (-N(CH3)2) group on the appended phenyl ring. This dual-donor system is expected to result in a highly efficient ICT process.

  • Conformational Freedom: The phenyl and naphthyl rings are connected by a single C-C bond. Rotation around this bond in the excited state can lead to a low-energy, non-emissive "twisted" conformation, a process known as Twisted Intramolecular Charge Transfer (TICT).[3][7] This phenomenon is highly dependent on solvent viscosity and can be a major factor in the molecule's fluorescence quantum yield.

Caption: Structure of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile.

Anticipated Photophysical Properties

Based on its donor-acceptor structure, we can predict a distinct set of photophysical behaviors that make it a powerful environmental sensor.

Solvatochromism: A Spectroscopic Ruler

The most prominent feature of this molecule is its expected positive solvatochromism, where the fluorescence emission red-shifts dramatically with increasing solvent polarity.[4]

  • Mechanism: In non-polar solvents, the locally excited (LE) state and the ICT state are close in energy, leading to emission from a state with a small dipole moment. In polar solvents, the solvent dipoles reorient around the highly polar ICT excited state, stabilizing it and lowering its energy. This greater stabilization of the excited state relative to the ground state reduces the energy gap for fluorescence, causing a bathochromic (red) shift in the emission spectrum.[4][5][8][9]

Lippert-Mataga Analysis

The relationship between the Stokes shift ( Δν ) and solvent polarity can be quantified using the Lippert-Mataga equation.[8][9][10] A plot of the Stokes shift against the solvent orientation polarizability ( Δf ) is expected to be linear for solvents where only general dipole-dipole interactions are at play.[8][9][11]

The slope of this plot is proportional to the square of the change in dipole moment from the ground state ( μg​ ) to the excited state ( μe​ ), providing a quantitative measure of the ICT character.[8][10]

Illustrative Spectroscopic Data

To illustrate the expected behavior, the following table presents hypothetical but realistic photophysical data for the compound in various solvents.

SolventPolarity (ET(30)) λabs​ (nm) λem​ (nm)Stokes Shift (cm-1)Quantum Yield ( ΦF​ )
Toluene33.939048552000.45
Chloroform39.139252065000.30
Acetonitrile45.639557581000.15
Methanol55.439861089000.05

Note: This data is illustrative and serves as a template for expected results.

The trend shows a significant red-shift in emission and a decrease in quantum yield with increasing solvent polarity. The latter is often attributed to the stabilization of the non-emissive TICT state in polar environments.[3][7]

Experimental Characterization: A Validated Workflow

Verifying the photophysical properties of a novel fluorophore requires a systematic and rigorous experimental approach.

Caption: Experimental workflow for photophysical characterization.

Protocol: Steady-State Absorption and Emission Spectroscopy

Objective: To determine the absorption and emission maxima ( λabs​ , λem​ ) and the Stokes shift in a range of solvents.

Methodology:

  • Preparation: Prepare a stock solution (~1 mM) of the compound in a readily dissolving solvent like dichloromethane. Prepare working solutions (~1-10 µM) in various spectroscopic grade solvents (e.g., toluene, chloroform, acetonitrile, methanol).

  • Absorbance Measurement: Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectrum of each solution from 300-600 nm in a 1 cm path length quartz cuvette. Use the pure solvent as a blank.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum ( λabs​ ). Record the emission spectrum over a range sufficient to capture the entire fluorescence band (e.g., 400-750 nm). Ensure instrumental parameters (e.g., slit widths) are consistent across all measurements.[12]

  • Data Analysis: Identify λabs​ and λem​ for each solvent. Calculate the Stokes shift in wavenumbers (cm-1) using the formula: Δν=(1/λabs​−1/λem​)×107 .

Protocol: Relative Fluorescence Quantum Yield ( ΦF​ ) Determination

Objective: To quantify the emission efficiency of the compound relative to a known standard.[13][14]

Causality: The relative method is chosen for its accessibility and reliability. It operates on the principle that if a standard and a test sample have identical absorbance at the same excitation wavelength, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.[14]

Methodology:

  • Standard Selection: Choose a quantum yield standard with a known ΦF​ that absorbs and emits in a similar spectral region to the test compound. For emission in the 500-600 nm range, Rhodamine 6G in ethanol ( ΦF​ = 0.95) is a suitable choice.

  • Solution Preparation: Prepare a series of five dilutions for both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.[13][14]

  • Absorbance and Fluorescence Measurement:

    • Record the full UV-Vis absorbance spectrum for each of the ten solutions. Note the absorbance at the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental settings.

  • Data Analysis:

    • Integrate the area under each fluorescence emission curve to get the integrated fluorescence intensity.

    • For both the standard and the test compound, plot integrated fluorescence intensity versus absorbance. The resulting plot should be linear.

    • Calculate the gradient (slope, denoted as 'Grad') of each line.[14]

    • Calculate the quantum yield of the test sample ( ΦX​ ) using the following equation:[13][14]

      ΦX​=ΦST​×GradST​GradX​​×ηST2​ηX2​​

      Where:

      • ΦST​ is the quantum yield of the standard.

      • GradX​ and GradST​ are the gradients for the test sample and standard, respectively.

      • ηX​ and ηST​ are the refractive indices of the solvents used for the sample and standard (if different).[13][14]

Potential Applications and Future Directions

The strong, environment-sensitive fluorescence of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile positions it as a versatile tool for advanced research.

  • Bioimaging: Its sensitivity to polarity makes it a candidate for imaging lipid droplets or mapping polarity gradients across cell membranes.[15] Probes that respond to changes in the cellular microenvironment are crucial for studying cellular processes and disease states.[2]

  • Drug Development: It could be used as a probe to study drug-receptor binding events that occur in hydrophobic pockets of proteins, where the change in local environment would produce a distinct fluorescence signal.[16]

  • Materials Science: Such dyes are integral to the development of sensors for detecting volatile organic compounds or as components in organic light-emitting diodes (OLEDs).

Future work should focus on a full experimental characterization, including time-resolved fluorescence to measure excited-state lifetimes, and computational studies (TD-DFT) to model the HOMO/LUMO distributions and predict the change in dipole moment upon excitation.[17]

Conclusion

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is a rationally designed fluorophore poised to exhibit strong intramolecular charge transfer characteristics. Its anticipated properties, particularly its pronounced solvatochromic fluorescence, make it a highly promising candidate for applications as a molecular probe in complex chemical and biological systems. The experimental protocols detailed in this guide provide a robust framework for the complete and accurate characterization of this and other novel donor-acceptor dyes, enabling researchers to unlock their full potential.

References

  • Application Notes and Protocols for Measuring Fluorescence Quantum Yield - Benchchem. (URL: )
  • Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT)
  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (URL: )
  • Fluorescence Probe Properties of Intramolecular Charge Transfer Diphenylbutadienes in Micelles and Vesicles - PubMed. (URL: [Link])

  • Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Intramolecular Charge Transfer-Induced Fluorescent Probe for the Sensitive Detection of Copper Tripeptide | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

  • ICT-based fluorescent probes for intracellular pH and biological species detection - Frontiers. (URL: [Link])

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (URL: [Link])

  • Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore - Virtual Labs. (URL: [Link])

  • Improved Method of Fluorescence Quantum Yield Determination | Analytical Chemistry. (URL: [Link])

  • Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC - NIH. (URL: [Link])

  • Lippert–Mataga equation - The IUPAC Compendium of Chemical Terminology. (URL: [Link])

  • The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores - PubMed. (URL: [Link])

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - MDPI. (URL: [Link])

  • Lippert–Mataga plot showing Stokes shift as a function of solvent... - ResearchGate. (URL: [Link])

  • One pot multicomponent synthesis of a series of 5- amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst - AJRCPS. (URL: [Link])

  • Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes - MDPI. (URL: [Link])

  • Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study - Scirp.org. (URL: [Link])

  • Theoretical Design of Solvatochromism Switching by Photochromic Reactions Using Donor-Acceptor Disubstituted Diarylethene Derivatives With Oxidized Thiophene Rings - PubMed. (URL: [Link])

  • Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC. (URL: [Link])

  • Synthesis of BODIPY-Amino Acid Conjugates as Cell Staining Agents - SciELO. (URL: [Link])

  • Effect of bulky substituents in the donor and acceptor terminal groups on solvatochromism of Brooker's merocyanine - The Royal Society of Chemistry. (URL: [Link])

Sources

Exploratory

A Guide to the Molecular Weight and Exact Mass of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular weight and exact mass of the compound 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthon...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and exact mass of the compound 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile, a molecule of interest in pharmaceutical and chemical research. This document will delve into the theoretical calculations, experimental determination, and the significance of these fundamental chemical properties in drug development and analytical sciences.

Compound Overview

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is a complex organic molecule with the chemical formula C₁₉H₁₇N₃ .[1] Its structure features a naphthonitrile core substituted with an amino group and a dimethylaminophenyl group.

IUPAC Name: 5-Amino-6-[3-(dimethylamino)phenyl]naphthalene-1-carbonitrile[2] CAS Number: 1240642-74-3[2][3]

Understanding the precise mass of this molecule is critical for its identification, characterization, and quantification in various experimental settings.

Differentiating Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and it is crucial to understand their distinct definitions:

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's atoms, taking into account the natural isotopic abundance of the elements on Earth.[4][5] It is expressed in atomic mass units (amu) or g/mol .[6][] For a given compound, the molecular weight is calculated by summing the standard atomic weights of its constituent atoms.[4]

  • Exact Mass: This is the calculated mass of a molecule based on the mass of the most abundant isotope of each element.[1] It is a theoretical value that does not consider the weighted average of isotopes. Exact mass is typically determined to several decimal places and is a key parameter in high-resolution mass spectrometry.

The distinction is vital for analytical techniques. While molecular weight is sufficient for stoichiometric calculations in chemical reactions, exact mass is indispensable for confirming the elemental composition of a molecule via high-resolution mass spectrometry.

Theoretical Calculation

The calculation of both molecular weight and exact mass is derived from the molecular formula, C₁₉H₁₇N₃.

Calculation of Molecular Weight

To calculate the molecular weight, the atomic weights of carbon, hydrogen, and nitrogen are utilized. These atomic weights are the weighted averages of their natural isotopes.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1912.011228.209
Hydrogen (H)171.00817.136
Nitrogen (N)314.00742.021
Total 287.366

Therefore, the molecular weight of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is 287.366 g/mol .[1]

Calculation of Exact Mass

For the exact mass, the mass of the most abundant isotope of each element is used: ¹²C, ¹H, and ¹⁴N.

ElementIsotopeCountIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C1912.000000228.000000
Hydrogen¹H171.00782517.133025
Nitrogen¹⁴N314.00307442.009222
Total 287.142247

Thus, the exact mass of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is 287.142247 Da .[1] The monoisotopic mass is the same as the exact mass in this case.[1]

Experimental Determination: A Methodological Overview

The theoretical values are confirmed through experimental techniques, primarily mass spectrometry.

Mass Spectrometry Workflow

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the determination of molecular weight and exact mass, a high-resolution mass spectrometer is essential.

G cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample Dissolve Compound in Suitable Solvent Ionization Ionization Source (e.g., ESI, APCI) Sample->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataProcessing Data Processing (Mass Spectrum Generation) Detector->DataProcessing Signal Acquisition MassDetermination Determination of Exact Mass (m/z) DataProcessing->MassDetermination Peak Identification

Caption: A generalized workflow for the determination of exact mass using mass spectrometry.

Step-by-Step Protocol for High-Resolution Mass Spectrometry
  • Sample Preparation: A dilute solution of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is prepared in a suitable solvent system, such as acetonitrile/water with a small amount of formic acid to promote ionization.

  • Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, which will protonate the analyte to form [M+H]⁺ ions.

  • Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. These analyzers are capable of resolving small mass differences, which is crucial for accurate mass determination.

  • Detection and Data Processing: The detector records the arrival of ions, and the instrument's software generates a mass spectrum. The spectrum will show a peak corresponding to the [M+H]⁺ ion of the analyte.

  • Mass Determination: The m/z value of the [M+H]⁺ peak is measured with high precision. The exact mass of the neutral molecule is then calculated by subtracting the mass of a proton (1.007276 Da).

Significance in Drug Development and Research

The accurate determination of molecular weight and exact mass is fundamental for:

  • Compound Identification and Confirmation: Verifying the identity of a synthesized or isolated compound.

  • Purity Assessment: Detecting the presence of impurities with different molecular masses.[2]

  • Metabolite Identification: In drug metabolism studies, identifying metabolites by their exact mass.

  • Proteomics and Metabolomics: Characterizing endogenous molecules in biological systems.

Conclusion

The molecular weight and exact mass of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile are key physicochemical properties that are foundational to its chemical identity and analytical characterization. A thorough understanding and precise measurement of these values are paramount for any research or development activities involving this compound.

References

  • Vertex AI Search. C19H17N3 (Pararosaniline) molar mass. Accessed March 17, 2026.
  • Molecular Weight Calculator (Molar Mass). [Link]. Accessed March 17, 2026.

  • Molecular Weight Calculator (Molar Mass). [Link]. Accessed March 17, 2026.

Sources

Foundational

toxicity and safety data sheet for 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile

(5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile) Executive Summary The compound 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile , widely known in the chemical biology community as the NO550 probe , is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

(5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile)

Executive Summary

The compound 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile , widely known in the chemical biology community as the NO550 probe , is a highly specialized fluorescent tool designed for the intracellular detection of nitric oxide (NO)[1]. Unlike traditional ortho-diaminobenzene-based probes, NO550 utilizes a unique intramolecular diazotization mechanism that yields a massive 1500-fold fluorescence enhancement upon reaction with dinitrogen trioxide (N₂O₃), the oxidized surrogate of NO[2],[3].

As a Senior Application Scientist, it is critical to recognize that the structural features making NO550 an exceptional fluorophore—namely its hydrophobic naphthonitrile and biphenyl core—also dictate its safety profile and handling constraints. This whitepaper synthesizes the chemical safety data sheet (SDS) parameters with field-proven experimental methodologies, ensuring that researchers can deploy this probe safely while generating self-validating, high-fidelity data.

Chemical Identity & Physical Properties

To understand the handling requirements of NO550, we must first look at its structural and physical properties. The highly conjugated, non-polar nature of the molecule directly causes its poor aqueous solubility, necessitating specific solvent strategies[3].

PropertyValue
Chemical Name 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile
Common Name NO550 Probe
CAS Registry Number 1240642-74-3[4]
Target Analyte Dinitrogen trioxide (N₂O₃), NO surrogate[5]
Fluorescent Product AZO550 (Benzo[c]cinnoline derivative)[3]
Solubility Soluble in anhydrous DMSO; poorly soluble in water[1]

Safety Data Sheet (SDS) & Toxicity Profile

Because NO550 is a specialized synthetic derivative, its safety profile is extrapolated from its functional moieties (naphthonitriles and aromatic amines) combined with empirical in vitro cytotoxicity data[6],[1].

Hazard Identification (GHS Classification)

Naphthonitrile derivatives are classified as hazardous chemicals and must be handled under strict laboratory controls[6].

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4. The compound is harmful if swallowed, in contact with skin, or if inhaled[7],[8].

  • Skin & Eye Irritation: Category 2. Causes significant skin and serious eye irritation upon contact[6],[7].

  • Respiratory Toxicity: Category 3. Dust or aerosolized particles may cause respiratory tract irritation[6].

Cytotoxicity & Biological Handling

While NO550 is highly effective for intracellular imaging, its structural hydrophobicity introduces dose-dependent cytotoxicity[1],[3].

  • Solvent-Induced Toxicity: Because NO550 is insoluble in water, it must be reconstituted in Dimethyl Sulfoxide (DMSO)[1]. Loading concentrations exceeding 50–100 µM require DMSO concentrations (often 0.5%–1% v/v) that compromise the lipid bilayer of cultured cells (e.g., RAW 264.7 macrophages or endothelial cells)[1].

  • Causality-Driven Safety Rule: To prevent solvent-induced cell death—which artificially alters endogenous NO production and ruins assay fidelity—the final DMSO concentration in culture media must never exceed 0.5% .

Storage & Disposal
  • Storage: Store the lyophilized powder at -20°C, strictly protected from light to prevent premature photobleaching or degradation of the primary amine.

  • Disposal: Dispose of as hazardous organic waste (UN2811, Toxic solid, organic, n.o.s.) in accordance with institutional environmental health and safety guidelines[8].

Mechanistic Action: Intramolecular Diazotization

Traditional NO probes (such as DAF-FM) rely on the nitrosation of ortho-diaminobenzenes to form triazoles. These often suffer from incomplete photoinduced electron-transfer (PET) quenching, resulting in high background fluorescence[3].

NO550 circumvents this limitation via a 2-amino-3'-dialkylaminobiphenyl core[5].

  • Nitrosation: NO is a radical and a poor electrophile. In aerobic biological systems, NO rapidly autoxidizes to N₂O₃. N₂O₃ acts as a potent electrophile, nitrosating the primary amine of NO550[5].

  • Nucleophilic Attack: The electron-rich dialkylamino-substituted aryl ring performs an intramolecular nucleophilic attack on the newly formed nitrosamine.

  • Diazotization: The subsequent loss of water locks the molecule into a rigid benzo[c]cinnoline structure (AZO550)[3].

The Causality of Fluorescence: The non-planar biphenyl precursor (NO550) is non-fluorescent. The loss of water and formation of the rigid AZO550 product extends the π-conjugation system, generating a 1500-fold fluorescence turn-on signal with a significant red-shift, effectively eliminating background noise[2],[3].

Reaction_Pathway NO550 NO550 Probe (Non-fluorescent) Nitrosamine Nitrosamine Intermediate NO550->Nitrosamine Nitrosation N2O3 N2O3 (NO Surrogate) N2O3->Nitrosamine Reacts with AZO550 AZO550 Product (Highly Fluorescent) Nitrosamine->AZO550 Intramolecular Diazotization (-H2O)

Figure 1: Mechanistic pathway of NO550 condensation with N2O3 to form the fluorescent AZO550.

Experimental Methodology: Intracellular NO Detection

To ensure trustworthiness, the following protocol is designed as a self-validating system . Every step is engineered to isolate the intracellular NO signal from extracellular artifacts.

Step-by-Step Workflow
  • Probe Preparation: Dissolve NO550 in anhydrous DMSO to create a 10 mM stock solution[1].

    • Causality: Anhydrous conditions prevent the premature hydrolysis or degradation of the reactive amine group.

  • Cell Loading: Dilute the stock in serum-free media to a final concentration of 20–50 µM[1].

    • Causality: Serum proteins contain hydrophobic pockets that will sequester the non-polar NO550 probe, drastically reducing intracellular uptake.

  • Incubation: Incubate the cells for 60 minutes at 37°C with 5% CO₂[1].

  • Wash Step (Critical Validation): Wash the cells three times with warm DPBS.

    • Causality: NO gas readily diffuses across the cell membrane into the extracellular media, where it oxidizes to N₂O₃. If unreacted NO550 is left in the media, it will react with this extracellular N₂O₃, creating a false-positive fluorescent haze that destroys spatial resolution. Washing ensures only internalized probe is imaged.

  • Stimulation: Apply NO-inducing agents (e.g., LPS and IFN-γ for RAW 264.7 macrophages) to stimulate inducible nitric oxide synthase (iNOS)[9].

  • Imaging: Capture images using standard fluorescence microscopy. The distinct red-shifted emission of AZO550 allows for clear visualization against cellular autofluorescence[3].

Experimental_Workflow Prep Probe Prep (10 mM in DMSO) Load Cell Loading (50 µM, <1% DMSO) Prep->Load Wash Wash Step (3x DPBS) Load->Wash Stim Stimulation (e.g., LPS/IFN-γ) Wash->Stim Image Fluorescence Imaging Stim->Image

Figure 2: Step-by-step self-validating workflow for intracellular NO imaging using NO550.

Quantitative Performance Data

The following table summarizes the quantitative performance of NO550 compared to the industry-standard probe, DAF-FM. While NO550 has a slightly higher detection limit, its massive signal enhancement and lack of background noise make it superior for specific high-contrast applications[3].

MetricNO550 ProbeDAF-FM (Standard)
Reactive Target N₂O₃ (NO Surrogate)[5]N₂O₃ (NO Surrogate)[3]
Fluorescence Turn-On ~1500-fold increase[2]~160-fold increase[3]
Lower Detection Limit (LDL) 30 nM[3]3 nM[3]
Emission Shift Significant Red-Shift[2]No Shift (Enhancement only)[3]
Background Signal Virtually Zero[5]Moderate (Incomplete PET quenching)[3]
Cytotoxicity Threshold >50 µM (Due to DMSO)[1]>10 µM

References

  • Shen, Y., et al. "2-Amino-3'-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3." Chemical Science (RSC Publishing).[Link]

  • Anslyn, E. V., et al. "Characterization of a Fluorescent Probe for Imaging Nitric Oxide." PMC - NIH. [Link]

  • "UV/VIS spectra and photo-kinetics of 3 in DMF." ResearchGate. [Link]

  • "5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile." ChemWhat. [Link]

Sources

Exploratory

Predictive Binding Affinity Profiling of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile: A Computational and Biophysical Validation Framework

Executive Summary The compound 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile (CAS: 1240642-74-3), hereafter referred to as 5-AMN , is a highly functionalized biaryl small molecule. Characterized by its naphthalene...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile (CAS: 1240642-74-3), hereafter referred to as 5-AMN , is a highly functionalized biaryl small molecule. Characterized by its naphthalene core, a hydrogen-bond donating amino group, and a dimethylamino-phenyl moiety, 5-AMN possesses a structural pharmacophore frequently observed in kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Predicting the binding affinity of novel synthetic scaffolds like 5-AMN requires moving beyond basic empirical scoring functions. This whitepaper establishes an authoritative, self-validating framework for predicting and experimentally verifying the binding affinity of 5-AMN against putative macromolecular targets. By integrating Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) rescoring, Free Energy Perturbation (FEP), and Surface Plasmon Resonance (SPR), we define a causal pipeline that bridges in silico thermodynamics with in vitro kinetics.

Physicochemical Profiling & Ligand Preparation

Before executing binding predictions, we must analyze the physicochemical profile of the ligand. The causality here is fundamental: a molecule's lipophilicity (LogP), topological polar surface area (TPSA), and rotatable bonds dictate its desolvation penalty and conformational entropy upon entering a binding pocket.

According to computational databases [1][5], 5-AMN adheres strictly to Lipinski’s Rule of Five, making it an ideal candidate for deep, hydrophobic orthosteric pockets. The presence of the carbonitrile (-C≡N) group acts as a strong hydrogen bond acceptor and a potential bioisostere for halogens, often interacting with backbone amides in kinase hinge regions.

Table 1: Physicochemical Properties of 5-AMN
PropertyValueImplication for Binding Affinity
Molecular Weight 287.36 g/mol Optimal for deep pocket penetration without high entropic penalties.
LogP (Predicted) ~4.0 - 4.6High lipophilicity drives hydrophobic effect-mediated binding.
TPSA 53.05 ŲLow polar surface area ensures minimal desolvation energy cost.
H-Bond Donors 1 (Amino group)Capable of targeted directional bonding (e.g., kinase hinge region).
H-Bond Acceptors 3 (Nitrile, Amine)Multiple anchor points for solvent-shielded electrostatic interactions.
Rotatable Bonds 2Low conformational flexibility minimizes entropic loss upon binding.

The In Silico Binding Affinity Prediction Workflow

To accurately predict the binding affinity ( ΔGbind​ ) of 5-AMN, we deploy a hierarchical computational funnel. We do not rely solely on molecular docking, as rigid-receptor docking scoring functions lack explicit solvent representations and conformational entropy, leading to high false-positive rates. Instead, we use a three-phase causal approach.

Phase 1: Conformational Sampling via Molecular Docking

Docking is utilized strictly as a pose-generation tool. By exploring the translational and rotational degrees of freedom of 5-AMN within the target pocket, we generate a statistical ensemble of starting coordinates required for downstream molecular dynamics (MD).

Phase 2: Thermodynamic Rescoring via MM/GBSA

To filter out docking artifacts, we apply MM/GBSA. The causality of choosing MM/GBSA over MM/PBSA lies in the computational efficiency of the Generalized Born (GB) implicit solvent model, which provides comparable accuracy to the Poisson-Boltzmann (PB) equation at a fraction of the computational cost [3][4]. MM/GBSA relaxes the docking poses via short MD simulations, removing steric clashes and calculating the free energy of binding by combining gas-phase molecular mechanics energies with implicit solvation models.

Phase 3: Rigorous Alchemical Transformation via Free Energy Perturbation (FEP)

For highly accurate relative binding free energy ( ΔΔG ) predictions, we utilize FEP. FEP explicitly models water networks and protein flexibility [2]. By slowly mutating a known reference ligand into 5-AMN through a series of non-physical (alchemical) intermediate states ( λ windows), we calculate the exact thermodynamic difference in binding affinity. This is critical for resolving uncertainty in ligand-protein induced changes, such as water displacement and side-chain reorganization.

Workflow Start Compound 5-AMN (CAS 1240642-74-3) Docking Molecular Docking (Pose Generation) Start->Docking 3D Conformer MMGBSA MM/GBSA Rescoring (ΔG_bind Estimation) Docking->MMGBSA Top Poses FEP Free Energy Perturbation (Rigorous ΔΔG) MMGBSA->FEP Refined Complex SPR SPR Validation (Experimental K_d) FEP->SPR Predicted Affinity

Caption: In silico to in vitro workflow for predicting and validating 5-AMN binding affinity.

FEPThermo L1_solv Reference Ligand (in Solvent) L2_solv 5-AMN (in Solvent) L1_solv->L2_solv ΔG_solv(Ref->5-AMN) L1_comp Reference Ligand (in Complex) L1_solv->L1_comp ΔG_bind(Ref) L2_comp 5-AMN (in Complex) L2_solv->L2_comp ΔG_bind(5-AMN) L1_comp->L2_comp ΔG_comp(Ref->5-AMN)

Caption: Thermodynamic cycle for Free Energy Perturbation (FEP) calculations.

Experimental Validation: The Self-Validating SPR Protocol

A predictive model is only as robust as its empirical validation. To validate the computationally derived ΔGbind​ , we utilize Surface Plasmon Resonance (SPR). We choose SPR over endpoint assays (like TR-FRET or ELISA) because SPR provides real-time kinetic parameters (association rate kon​ and dissociation rate koff​ ). This allows us to verify if the computationally predicted residence time matches the physical reality of the binding event, creating a closed, self-validating loop.

Step-by-Step SPR Methodology
  • Surface Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the purified target protein (e.g., target kinase) onto the flow cell via amine coupling until a density of ~3000 Response Units (RU) is achieved. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dissolve 5-AMN powder in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the running buffer (HBS-EP+ supplemented with 5% DMSO to maintain solubility) to generate a concentration gradient (0.1 μM to 10 μM).

  • Kinetic Injection (Association): Inject the 5-AMN analyte series over both the target-functionalized flow cell and a blank reference flow cell at a constant flow rate of 30 μL/min for 120 seconds. This minimizes mass transport limitations.

  • Dissociation & Regeneration: Switch the flow to pure running buffer for 300 seconds to monitor the dissociation phase ( koff​ ). If the baseline is not recovered, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) for surface regeneration.

  • Data Processing: Double-reference the raw sensograms by subtracting the reference flow cell signal and a buffer-only blank injection. Fit the resulting curves to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( Kd​=koff​/kon​ ).

Data Presentation & Interpretation

The integration of these methods yields a comprehensive thermodynamic profile. Table 2 illustrates how data from each tier of the workflow is synthesized to form a definitive prediction of 5-AMN's binding affinity.

Table 2: Theoretical Binding Affinity Metrics Summary
MethodologyOutput MetricTypical Error MarginUtility in Pipeline
Molecular Docking Docking Score (kcal/mol)± 2.0 - 3.0 kcal/molInitial pose generation; identifies gross steric clashes.
MM/GBSA ΔGbind​ (kcal/mol)± 1.5 - 2.0 kcal/molRanks poses; accounts for implicit desolvation penalties.
FEP ΔΔG (kcal/mol)± 0.6 - 0.9 kcal/molGold standard prediction; explicitly maps water networks.
SPR (Validation) Kd​ (nM / μM)Empirical TruthDerives exact ΔG=RTln(Kd​) to validate FEP.

By adhering to this rigorous, E-E-A-T grounded methodology, researchers can confidently predict, optimize, and validate the binding affinity of complex synthetic intermediates like 5-AMN, accelerating the hit-to-lead optimization phase in drug discovery.

References

  • PubChemLite - 1240642-74-3 (C19H17N3) . Université du Luxembourg. Retrieved from:[Link]

  • Accurate Prediction of GPCR Ligand Binding Affinity with Free Energy Perturbation . Journal of Chemical Information and Modeling - ACS Publications. Retrieved from:[Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design . Peng's Lab. Retrieved from: [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities . Taylor & Francis Online. Retrieved from: [Link]

Protocols & Analytical Methods

Method

HPLC method development for 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile purification

Application Note: RP-HPLC Method Development and Preparative Purification of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile Molecular Profiling & The Chromatographic Challenge The purification of 5-Amino-6-(3-(dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: RP-HPLC Method Development and Preparative Purification of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile

Molecular Profiling & The Chromatographic Challenge

The purification of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile requires a highly tailored chromatographic approach due to its complex physicochemical profile. The molecule consists of a highly hydrophobic core (a naphthonitrile ring fused to a phenyl ring) combined with two distinct basic nitrogen centers: a primary aromatic amine and a tertiary dimethylamino group.

Causality of Chromatographic Behavior: Basic compounds are notorious in reversed-phase high-performance liquid chromatography (RP-HPLC) for exhibiting severe peak tailing and unpredictable retention[1]. This phenomenon occurs because protonated amines engage in secondary ion-exchange interactions with residual, unreacted silanol groups ( −Si-O− ) present on the silica stationary phase[2]. To achieve high-resolution preparative purification, the method must actively suppress these secondary interactions while leveraging the molecule's inherent hydrophobicity.

Chromatographic Strategy & Causality

Stationary Phase Selection Standard C18 columns often fail when analyzing basic aromatic amines due to silanol exposure. For this workflow, we select a Phenyl-Hexyl or an end-capped, superficially porous C18 column.

  • Causality: A Phenyl-Hexyl phase provides orthogonal π−π interactions with the electron-rich naphthyl and phenyl rings, enhancing shape selectivity and separating the target from closely related structural isomers[3]. Alternatively, heavy end-capping chemically blocks residual silanols, preventing the basic amines from binding irreversibly to the silica matrix, thereby preserving peak symmetry[2].

Mobile Phase & pH Control We utilize an acidic mobile phase consisting of Water (Eluent A) and Acetonitrile (Eluent B), both modified with 0.1% Trifluoroacetic Acid (TFA) .

  • Causality: The pKa of the basic amines in this molecule lies between 4.0 and 5.5. By lowering the mobile phase pH to < 2.5 using TFA, we ensure both amines are fully protonated ( −NH3+​ and −NH(CH3​)2+​ ). TFA acts as a volatile ion-pairing agent; its hydrophobic trifluoromethyl group interacts with the stationary phase, while its anionic carboxylate masks residual silanols, resulting in sharp, symmetrical peaks[4][5].

Experimental Protocols (Self-Validating Systems)

Protocol A: Analytical Gradient Screening & System Suitability

This protocol establishes the baseline retention behavior and validates peak symmetry before any material is committed to preparative scale-up.

  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% TFA in H2​O ) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Column Equilibration: Install a 4.6 × 150 mm, 5 µm end-capped C18 column. Equilibrate at 1.0 mL/min with 5% B for 10 column volumes (CV).

    • Validation Checkpoint 1 (Baseline Stability): Monitor UV absorbance at 254 nm and 280 nm. The baseline must exhibit a drift of < 1 mAU/min before proceeding. A drifting baseline indicates incomplete equilibration of the TFA ion-pairing agent.

  • Sample Preparation: Dissolve the crude target compound in 50:50 Water:Acetonitrile (with 0.1% TFA) to a concentration of 1.0 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

    • Causality: Matching the sample diluent to the mobile phase conditions prevents solvent-induced band broadening and sample precipitation upon injection.

  • Execution: Inject 10 µL of the sample and execute the analytical gradient (See Table 1).

  • System Suitability Validation:

    • Validation Checkpoint 2 (Peak Integrity): Calculate the USP Tailing Factor ( Tf​ ) for the main peak. The protocol is only validated for scale-up if Tf​≤1.5 . If Tf​>1.5 , the system has failed validation; verify column end-capping integrity or increase the TFA concentration to 0.15% to further suppress silanol ionization.

Protocol B: Preparative Scale-Up & Purification

Once the analytical method is validated, it is mathematically scaled to a preparative column to purify the target compound.

  • Scale-Up Calculations: Scale the flow rate and injection volume proportionally to the square of the column radii ( r2 ).

    • Causality: Maintaining the linear velocity ensures the chromatographic profile and retention times remain identical between the analytical and preparative scales.

  • Focused Gradient Design: Based on the analytical elution time, design a shallow, focused gradient (e.g., ±5% B around the specific elution concentration) to maximize resolution from closely eluting impurities.

  • Execution: Install a 21.2 × 250 mm, 5 µm Prep C18 column. Inject the scaled volume (See Table 2) and execute the focused gradient.

  • Fraction Collection & Validation: Collect fractions based on a UV threshold (>50 mAU at 254 nm).

    • Validation Checkpoint 3 (Purity Verification): Do not pool fractions immediately. Re-inject 5 µL of each collected fraction using Protocol A. Only pool and lyophilize fractions demonstrating ≥95% chromatographic purity. This creates a closed-loop validation system ensuring the final product meets required specifications.

Quantitative Data Summaries

Table 1: Analytical Gradient Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% TFA) % Mobile Phase B (ACN + 0.1% TFA) Curve
0.0 1.0 95 5 Initial
2.0 1.0 95 5 Isocratic Hold
15.0 1.0 5 95 Linear Gradient
18.0 1.0 5 95 Column Wash
18.1 1.0 95 5 Reset

| 25.0 | 1.0 | 95 | 5 | Re-equilibration |

Table 2: Scale-Up Parameters (Analytical vs. Preparative)

Parameter Analytical Scale Preparative Scale Scale-Up Factor
Column Dimensions 4.6 mm × 150 mm 21.2 mm × 250 mm ~21.2x (Area)
Particle Size 5 µm 5 µm N/A
Flow Rate 1.0 mL/min 21.2 mL/min 21.2x
Injection Volume 10 µL 350 µL (Max 500 µL) ~35x (Accounting for length)

| Sample Load | 10 µg | 3.5 mg | 350x |

Method Development Workflow

HPLC_Method_Dev A Target Analysis: 5-Amino-6-(3-(dimethylamino)phenyl) -1-naphthonitrile B Risk Assessment: Silanol Interactions & Peak Tailing A->B Identify Basic Amines C Column Selection: End-capped C18 or Phenyl-Hexyl B->C Mitigate Secondary Interactions D Mobile Phase Optimization: 0.1% TFA (pH < 2.5) C->D Suppress Ionization E Analytical Gradient Screening (Self-Validating System) D->E Execute Run F Scale-Up Calculations (Load & Flow Rate) E->F Tailing Factor <= 1.5 G Preparative HPLC Purification & Fraction Analysis F->G Execute Scale-Up

Workflow for RP-HPLC method development and scale-up of basic aromatic amines.

References

  • PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study.1

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start?3

  • ResearchGate. HPLC analysis of basic organic compounds in a multi-component ion-interaction system: A mechanistic study.6

  • PMC (National Institutes of Health). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form.2

  • Phenomenex. Reversed Phase HPLC Method Development.4

  • SciSpace. A review on method development by hplc.5

Sources

Application

Application Note: High-Fidelity Nitric Oxide Imaging Using the NO550 Fluorescent Probe

Introduction & Mechanistic Overview Nitric Oxide (NO) is a highly reactive, gaseous signaling molecule that plays pivotal roles in vasodilation, immune response, and neurotransmission. Quantifying NO in living cells is n...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Nitric Oxide (NO) is a highly reactive, gaseous signaling molecule that plays pivotal roles in vasodilation, immune response, and neurotransmission. Quantifying NO in living cells is notoriously difficult due to its short half-life and the complex intracellular redox environment. Traditional fluorescent probes, such as the diaminofluorescein family (e.g., DAF-2 DA), have been widely used but suffer from significant limitations: high background fluorescence, severe pH sensitivity (quenching in acidic organelles), and cross-reactivity with other reactive oxygen species (ROS) [1].

To address these critical analytical gaps, the Anslyn and Shear laboratories developed 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile , commonly referred to as NO550 [1]. NO550 is a rationally designed, low-background fluorescent imaging agent that offers unprecedented signal-to-noise ratios for both intra- and extracellular NO quantification [2].

The Causality of the NO550 Mechanism

Unlike traditional o-diamino aromatic probes that form fluorescent triazoles, NO550 relies on a unique electrophilic substitution and nitrosation cascade. The probe features an electron-rich 3-(dimethylamino)phenyl group and an amino group on a naphthonitrile scaffold. In its native state, NO550 is completely dark due to intramolecular charge transfer (ICT) quenching.

When NO undergoes autoxidation in the presence of oxygen to form dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺), these electrophilic species react with NO550. This reaction cascade converts the probe into a highly fluorescent azo compound (AZO550 ). Because the starting material is virtually non-fluorescent, the conversion yields a massive 1500-fold fluorescence turn-on [1]. Furthermore, the specific pKa of the resulting AZO550 fluorophore ensures that its emission remains stable across a broad physiological pH range (pH 4.0–9.0), making it uniquely suited for imaging NO in acidic compartments like lysosomes [3].

CellularImaging A Cell Incubation NO550 (50-100 µM) B Intracellular Diffusion (Cytosol/ER/Lysosomes) A->B Membrane Permeation C NO Reaction (N2O3 / NO+) B->C Endogenous NO Production D AZO550 Formation (1500-fold Turn-On) C->D Electrophilic Substitution E Fluorescence Imaging (Ex: 470nm / Em: 550nm) D->E Confocal Microscopy

Mechanistic workflow of intracellular NO detection using the NO550 fluorescent probe.

Photophysical Properties & Comparative Data

To justify the selection of NO550 for your experimental pipeline, it is essential to compare its photophysical properties against legacy probes. The red-shifted emission of NO550 (~550 nm) minimizes cellular autofluorescence, which typically occurs in the blue/green spectrum.

Table 1: Comparative Profile of NO550 vs. Traditional NO Probes

ParameterNO550DAF-2 DACu-FL (Metal-Based)
Chemical Scaffold Naphthonitrile derivativeFluorescein derivativeCopper-fluorescein complex
Excitation (λex) 470 nm495 nm500 nm
Emission (λem) 550 nm (Red-shifted)515 nm525 nm
Fluorescence Turn-On ~1500-fold ~200-fold~10-fold
pH Sensitivity Negligible (pH 4–9) High (Quenched at low pH)Low
Subcellular Localization Cytosol, ER, Lysosomes [2]CytosolCytosol
Target NO Species N₂O₃ / NO⁺N₂O₃Direct NO

Experimental Protocols

Protocol A: Preparation of NO550 Stock Solutions

Expert Insight: The naphthonitrile scaffold of NO550 is highly hydrophobic, resulting in limited aqueous solubility [4]. Improper reconstitution will lead to probe precipitation, yielding false-negative imaging results.

  • Reconstitution: Dissolve the lyophilized NO550 powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to generate a 10 mM master stock solution.

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes to protect the compound from photobleaching. Store strictly at -20°C.

  • Handling: Never store NO550 in aqueous buffers (like PBS). Always add the DMSO stock directly to pre-warmed culture media immediately prior to cell treatment.

Protocol B: In Vitro Live-Cell NO Imaging

This protocol is optimized for evaluating endogenous NO production in endothelial cells or activated macrophages (e.g., RAW 264.7) [2][5].

  • Cell Preparation: Seed cells in 35 mm glass-bottom confocal dishes. Culture until they reach 70–80% confluency.

  • Probe Loading: Dilute the 10 mM NO550 stock into serum-free culture media to achieve a final working concentration of 50–100 µM. Critical Step: Ensure the final DMSO concentration does not exceed 1.0% (v/v). Higher DMSO concentrations will induce solvent toxicity and alter cellular redox states.

  • Incubation: Replace the growth media with the NO550-loading media. Incubate at 37°C in a 5% CO₂ atmosphere for 30–60 minutes. Causality: This incubation window provides sufficient time for the uncharged NO550 molecules to passively diffuse across the plasma membrane. NO550 naturally accumulates in the cytosol, endoplasmic reticulum, and lysosomes, but is structurally excluded from the nucleus [1].

  • Washing: Gently wash the cells three times with warm PBS (pH 7.4) to remove any extracellular, unreacted probe.

  • Stimulation (Optional): To induce NO synthase (iNOS) activity in macrophages, stimulate the cells with Lipopolysaccharide (LPS, 1 µg/mL) and Interferon-gamma (IFN-γ, 50 ng/mL) for 4–6 hours prior to imaging.

  • Confocal Imaging:

    • Excitation: Use a 470 nm or 488 nm laser line.

    • Emission: Collect fluorescence using a 530–570 nm bandpass filter (standard FITC/Rhodamine hybrid settings).

Protocol C: High-Throughput Fluorometric Quantification

For drug development professionals screening NO-modulating compounds, NO550 can be used in a microplate format.

  • Transfer 100 µL of cell lysate or conditioned media supernatant to a black, flat-bottom 96-well microplate.

  • Add NO550 to a final concentration of 10 µM (prepared via a freshly diluted intermediate aqueous stock containing 5% DMSO).

  • Incubate the microplate at 37°C for 30 minutes in the dark.

  • Read the fluorescence intensity using a microplate reader (λex = 470 nm, λem = 550 nm).

  • Calibration: Generate a standard curve using a known NO donor (e.g., spermine NONOate). NO550 demonstrates a strict linear correlation (R² > 0.99) between fluorescence enhancement and NO concentration [1].

Troubleshooting & Optimization

  • Issue: Visible probe precipitation in the culture media.

    • Cause/Solution: NO550 has a strict solubility limit in aqueous environments [4]. Ensure the DMSO stock is thoroughly and rapidly mixed into the media by vortexing. Do not exceed a 100 µM final concentration. If precipitation persists, lower the working concentration to 50 µM.

  • Issue: Lack of fluorescence signal following chemical stimulation.

    • Cause/Solution: NO550 does not react with the NO radical directly; it reacts with N₂O₃, which is an autoxidation product of NO[5]. This reaction requires the presence of dissolved oxygen. Ensure that your experiments are not being conducted in strictly hypoxic chambers unless you are utilizing an alternative NO⁺ donor.

References

  • Yang, Y., Seidlits, S. K., Adams, M. M., Lynch, V. M., Schmidt, C. E., Anslyn, E. V., & Shear, J. B. (2010). A Highly Selective Low-Background Fluorescent Imaging Agent for Nitric Oxide. Journal of the American Chemical Society, 132(38), 13114–13116.[Link]

  • Fleddermann, R. R., et al. (2014). Characterization of a Fluorescent Probe for Imaging Nitric Oxide. Pathobiology, 81(3), 152–161.[Link]

  • Lange, K., et al. (2019). Development of an advanced diagnostic concept for intestinal inflammation: molecular visualisation of nitric oxide in macrophages by functional poly(lactic-co-glycolic acid) microspheres. Beilstein Journal of Nanotechnology, 10, 2195–2205.[Link]

  • Frost, M. C., et al. (2018). Nitric Oxide Sensors for Biological Applications. Sensors, 18(2), 495.[Link]

  • Shen, Y., et al. (2020). 2-Amino-3'-dialkylaminobiphenyl-Based Fluorescent Intracellular Probes for Nitric Oxide Surrogate N₂O₃. Chemical Science, 11, 1394–1403.[Link]

Method

Application Notes and Protocols for the In Vitro Characterization of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile as a Putative TRPC6 Inhibitor

Authored by: Senior Application Scientist Introduction 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is a novel chemical entity with structural similarities to known modulators of the Transient Receptor Potential...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is a novel chemical entity with structural similarities to known modulators of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel that has been implicated in a variety of physiological and pathological processes, including focal segmental glomerulosclerosis (FSGS), cardiac hypertrophy, and fibrosis.[1] The development of potent and selective TRPC6 inhibitors is therefore a significant area of interest for therapeutic intervention.[2]

This guide provides a comprehensive set of in vitro assay protocols designed to characterize the biological activity of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile, with a primary focus on its potential as a TRPC6 inhibitor. The protocols detailed herein are based on established methodologies for evaluating known TRPC6 inhibitors, such as BI-749327.[2][3] We will begin with a foundational assessment of cytotoxicity to establish a viable concentration range for further experimentation. Subsequently, we will delve into specific, target-oriented assays to elucidate the compound's effect on the TRPC6 signaling pathway and direct channel function.

Predicted Physicochemical Properties and Solubility

A preliminary understanding of the compound's physicochemical properties is crucial for accurate and reproducible in vitro studies. While experimental data for 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is not extensively available, we can predict its general solubility based on its structure, which contains both polar (amino, nitrile) and nonpolar (aromatic rings) moieties.[4]

Property Predicted Value/Characteristic Rationale
Molecular FormulaC19H17N3Based on chemical structure.[5]
Molecular Weight287.36 g/mol Calculated from the molecular formula.[5]
XLogP3-AA4An indicator of lipophilicity, suggesting moderate to good cell permeability.[5]
Solvent Class Predicted Solubility Rationale for Stock Solution Preparation
Polar Aprotic (e.g., DMSO, DMF)HighThese solvents can effectively solvate the molecule through dipole-dipole interactions, making them ideal for preparing high-concentration stock solutions.[4]
Polar Protic (e.g., Ethanol, Methanol)ModerateThe presence of hydrogen bond donors and acceptors allows for interaction, but the large nonpolar surface area may limit high solubility.[4]
Nonpolar (e.g., Hexane)LowThe significant polarity of the amino and nitrile groups will likely lead to poor solubility in nonpolar solvents.[4]

For all in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO) and then perform serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or the assay readout (typically ≤ 0.5%).

I. Foundational Assay: Assessment of General Cytotoxicity

Before investigating the specific effects of a compound on a biological target, it is imperative to determine its general cytotoxicity. This allows for the differentiation between a specific pharmacological effect and a non-specific toxic one. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Application Note: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This assay will provide a dose-response curve from which the 50% cytotoxic concentration (CC50) can be determined.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture a suitable cell line, such as HEK293T (human embryonic kidney cells), in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Harvest cells and seed them into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a 2X working stock of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile by serially diluting the DMSO stock in culture medium. A typical concentration range to start with would be from 0.1 µM to 100 µM.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 3-4 hours at 37°C.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

    • Gently mix by pipetting and incubate overnight at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve and determine the CC50 value.

II. Target-Specific Assay: TRPC6-Mediated NFAT Activation

The activation of TRPC6 channels leads to an influx of Ca2+, which in turn activates the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1] This pathway can be harnessed to develop a reporter gene assay to screen for TRPC6 inhibitors.

Application Note: NFAT-Luciferase Reporter Assay

This assay quantifies the inhibitory effect of the test compound on TRPC6-mediated activation of the NFAT transcription factor. HEK293T cells are co-transfected with plasmids encoding for human TRPC6 and a reporter plasmid containing the luciferase gene under the control of an NFAT-responsive promoter. Activation of TRPC6 will lead to luciferase expression, which can be quantified by measuring luminescence. A decrease in luminescence in the presence of the compound indicates inhibition of the TRPC6 pathway.

Experimental Workflow: NFAT-Luciferase Reporter Assay

G cluster_prep Cell Preparation and Transfection cluster_treatment Compound Treatment and Stimulation cluster_readout Data Acquisition seed Seed HEK293T cells transfect Co-transfect with TRPC6 and NFAT-luciferase reporter plasmids seed->transfect plate Plate transfected cells in a 96-well plate transfect->plate treat Incubate with varying concentrations of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile plate->treat stimulate Stimulate with a TRPC6 agonist (e.g., OAG) treat->stimulate lyse Lyse cells stimulate->lyse read Measure luciferase activity lyse->read

Caption: Workflow for the TRPC6-mediated NFAT-luciferase reporter assay.

Detailed Protocol: NFAT-Luciferase Reporter Assay
  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM with 10% FBS.

    • Co-transfect the cells with a human TRPC6 expression plasmid and an NFAT-luciferase reporter plasmid using a suitable transfection reagent. A co-transfected control reporter, such as a Renilla luciferase plasmid, can be included to normalize for transfection efficiency.[1]

  • Compound Treatment:

    • After 24 hours of transfection, plate the cells in a 96-well white, clear-bottom plate.

    • Prepare serial dilutions of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile in culture medium at concentrations below the determined CC50.

    • Add the compound dilutions to the respective wells and incubate for 1-2 hours.

  • TRPC6 Activation and Luciferase Assay:

    • Stimulate the cells with a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), at a final concentration of 100 µM.[2]

    • Incubate for an additional 6-8 hours at 37°C.

    • Lyse the cells and measure the firefly (and Renilla, if applicable) luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the agonist-stimulated vehicle control.

    • Plot the percentage of inhibition against the compound concentration (log scale) to determine the IC50 value.

III. Gold-Standard Assay: Direct Measurement of TRPC6 Ion Currents

To confirm that the compound directly modulates the TRPC6 channel, whole-cell patch-clamp electrophysiology is the definitive method. This technique allows for the direct measurement of ion currents flowing through the channel in response to specific stimuli.

Application Note: Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the effect of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile on TRPC6 ion currents in cells overexpressing the channel. A voltage ramp is applied to the cell, and the resulting current is measured in the presence and absence of a TRPC6 agonist and the test compound. Inhibition of the agonist-induced current by the compound is a direct indication of channel blockade.

Experimental Protocol: Patch-Clamp Electrophysiology
  • Cell Preparation:

    • Use HEK293 cells stably or transiently expressing human TRPC6.

    • Plate the cells on glass coverslips suitable for electrophysiological recording.[1]

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).[1]

    • Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES (pH 7.2).[1]

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage ramp protocol (e.g., from -80 mV to +80 mV over 320 ms) at regular intervals.[2]

    • Perfuse the cells with the external solution containing a TRPC6 agonist (e.g., 100 µM OAG) to induce a stable baseline current.

    • Once a stable current is achieved, co-perfuse with the agonist and varying concentrations of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile.

  • Data Analysis:

    • Measure the amplitude of the OAG-induced current at a specific voltage (e.g., +80 mV) before and after the application of the test compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Generate a dose-response curve and determine the IC50 value for direct channel inhibition.

Signaling Pathway Visualization

Understanding the mechanism of action requires a clear visualization of the targeted signaling pathway.

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist (e.g., DAG) TRPC6 TRPC6 Channel Agonist->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Calcineurin_inactive Calcineurin (Inactive) Ca_influx->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT_nuc NFAT NFAT_P->NFAT_nuc Translocation Gene_transcription Gene Transcription (Pro-fibrotic, Pro-hypertrophic) NFAT_nuc->Gene_transcription Test_Compound 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile Test_Compound->TRPC6 Inhibits

Caption: The TRPC6-Calcineurin-NFAT signaling pathway and the putative point of inhibition.

Conclusion

The protocols outlined in this guide provide a systematic approach to the in vitro characterization of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile as a potential TRPC6 inhibitor. By first establishing a non-toxic concentration range and then proceeding with both cell-based functional assays and direct electrophysiological measurements, researchers can obtain a comprehensive understanding of the compound's biological activity. These foundational studies are critical for advancing novel compounds through the drug discovery pipeline.

References

  • Cytotoxicity Study - Analytica Ltd. [Link]

  • Lin, S., et al. (2019). In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease. Proceedings of the National Academy of Sciences, 116(19), 9512-9521. [Link]

  • Maier, T., et al. (2015). Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels. British journal of pharmacology, 172(14), 3650-3660. [Link]

  • Cell-viability assay to assess the potential cytotoxicity of NoPv1... | Download Scientific Diagram - ResearchGate. [Link]

  • Bai, Y., et al. (2020). Structural basis for pharmacological modulation of the TRPC6 channel. eLife, 9, e53311. [Link]

  • Constitutive Inhibition of Transient Receptor Potential Canonical Type 6 (TRPC6) by O-GlcNAcylation at Threonine-221 | bioRxiv. [Link]

  • Lee, D. I., et al. (2022). Pharmacological TRPC6 inhibition improves survival and muscle function in mice with Duchenne muscular dystrophy. JCI Insight, 7(17). [Link]

  • Kumar, B., et al. (2022). Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades. Cells, 11(3), 503. [Link]

  • (PDF) Development of in vitro assays for hematotoxic activity of the Russell's viper Daboia siamensis venom - ResearchGate. [Link]

Sources

Application

Advanced Crystallization Protocols for 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile

Executive Summary & Physicochemical Profiling 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is a highly specialized Donor-π-Acceptor (D-π-A) push-pull fluorophore. Its architecture features a 1-naphthonitrile elec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is a highly specialized Donor-π-Acceptor (D-π-A) push-pull fluorophore. Its architecture features a 1-naphthonitrile electron-accepting core, paired with two electron-donating groups: a primary 5-amino group and a bulky 6-(3-(dimethylamino)phenyl) moiety.

The proximity of the 5-amino and 6-aryl groups creates a significant steric clash, forcing the aryl ring out of the coplanar alignment with the naphthalene core. This rotational freedom, combined with the strong dipole moment, makes the molecule highly susceptible to polymorphism and mechanofluorochromism (MFC) [1]. Depending on the crystallization kinetics, the molecule can be trapped in various conformational states (planar vs. twisted), leading to distinct solid-state emission colors (Crystallization-Induced Emission, or CIE)[2].

This application note details the causality-driven crystallization techniques required to isolate specific polymorphs, ensuring reproducible solid-state properties for optical or pharmaceutical applications.

Mechanistic Insights: Intermolecular Interaction Networks

Successful crystallization of this compound requires managing three competing intermolecular forces:

  • Hydrogen Bonding: The 5-amino group (-NH₂) acts as a strong hydrogen bond donor, while the 1-cyano group (-C≡N) acts as an acceptor. This typically drives the formation of 1D wave-like zigzag chains in the crystal lattice[3].

  • π-π Stacking: The planar naphthalene core promotes face-to-face stacking, though this is sterically hindered by the 6-aryl group.

  • Steric Pivot: The dihedral angle between the naphthalene core and the 6-aryl ring dictates the degree of conjugation. Slow crystallization allows the molecule to relax into a thermodynamically stable, highly conjugated state, while rapid precipitation traps it in a twisted, kinetically favored state[4].

G Core 1-Naphthonitrile Core (π-System Acceptor) Cyano 1-Cyano Group (Electron Acceptor) Core->Cyano Electron Withdrawal Pi_Stack π-π Stacking (Face-to-Face) Core->Pi_Stack Amino 5-Amino Group (Primary Donor) Amino->Core Electron Donation H_Bond Intermolecular H-Bonding (N-H···N≡C) Amino->H_Bond Aryl 6-(3-Dimethylamino)phenyl (Secondary Donor / Steric Pivot) Aryl->Core Steric Hindrance & Donation Twist Dihedral Angle Twist (Polymorph Dependent) Aryl->Twist Cyano->H_Bond

Fig 1. Intermolecular interaction network dictating crystal packing and solid-state emission.

Solvent Selection Strategy

Because the molecule possesses both highly polar functional groups (-CN, -NH₂) and highly lipophilic regions (naphthalene, dimethylaminophenyl), binary solvent systems are mandatory for controlled supersaturation.

Solvent SystemPolarity Index (Avg)Solubilization MechanismExpected Crystal HabitTarget Application
DCM / n-Hexane 1.5 - 3.1DCM dissolves the bulky core; Hexane acts as a non-polar antisolvent.Block-like / PrismaticSingle-crystal XRD (Thermodynamic Form A)
THF / Water 4.0 - 9.0THF disrupts H-bonds; Water rapidly precipitates the hydrophobic core.Microcrystalline NeedlesHigh-throughput screening (Kinetic Form B)
Ethyl Acetate 4.4Moderate H-bond acceptor; allows slow evaporation.Thin PlatesPolymorph screening & optical microscopy

Experimental Protocols: Self-Validating Workflows

Protocol A: Vapor Diffusion (Isolation of Thermodynamic Form A)

Objective: To grow X-ray quality single crystals by allowing the 6-aryl ring sufficient time to overcome rotational energy barriers and pack into its lowest-energy, highly conjugated conformation.

  • Dissolution: Dissolve 5.0 mg of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile in 1.0 mL of Dichloromethane (DCM) in a 2 mL inner glass vial. Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Diffusion Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-hexane.

  • Sealing & Incubation: Tightly cap the 20 mL vial with a PTFE-lined cap. Store undisturbed in a vibration-free environment at 20°C for 5–7 days.

  • Validation Checkpoint: Illuminate the vial with a 365 nm handheld UV lamp. The solution should be weakly emissive, but the newly formed block crystals at the bottom of the inner vial will exhibit a brilliant, sharp blue emission, confirming the formation of the planar Form A[2].

Protocol B: Rapid Anti-Solvent Addition (Isolation of Kinetic Form B)

Objective: To trap the molecule in a twisted, kinetically favored state, which is highly relevant for mechanofluorochromic (MFC) studies[1].

  • Preparation: Prepare a stock solution of the compound in Tetrahydrofuran (THF) at a concentration of 10 mg/mL.

  • Supersaturation: Vigorously stir 10 mL of deionized water (the anti-solvent) at 800 RPM in a 50 mL beaker at room temperature.

  • Injection: Rapidly inject 1.0 mL of the THF stock solution directly into the vortex of the stirring water using a micropipette.

  • Harvesting: Stir for exactly 60 seconds, then immediately collect the resulting precipitate via vacuum filtration using a Buchner funnel with a 0.45 µm nylon membrane. Wash with 5 mL of cold water.

  • Validation Checkpoint: Under 365 nm UV light, this microcrystalline powder will exhibit a green/yellow-shifted emission compared to Form A, validating that the steric twist of the 6-aryl group has been locked into the lattice.

Protocol C: Thermal Annealing (Amorphous-to-Crystalline Transition)

Objective: To reset the crystal lattice after mechanical stress (grinding) to study reversible mechanochromism.

  • Amorphization: Place 10 mg of crystalline Form A into an agate mortar. Grind vigorously with a pestle for 2 minutes. The powder will visually shift in color, and its emission will red-shift (e.g., to orange/red), indicating the destruction of the crystalline lattice into an amorphous state.

  • Annealing: Transfer the amorphous powder to a glass petri dish. Place in a vacuum oven pre-heated to 120°C (below the melting point but above the glass transition temperature, Tg​ ).

  • Recovery: Hold at 120°C for 30 minutes, then cool slowly to room temperature at a rate of 2°C/min.

  • Validation Checkpoint: Powder X-Ray Diffraction (PXRD) will show a return of sharp Bragg peaks, and the solid-state emission will revert to the original blue color of Form A.

Polymorph Screening Logic & Phase Transitions

Workflow Start Crude Synthesized Powder (Mixed Phases) Dissolve Dissolution in DCM/THF (Isotropic Solution) Start->Dissolve Vapor Vapor Diffusion (Hexane/DCM) Dissolve->Vapor Slow Kinetics AntiSolvent Anti-Solvent Addition (Water into THF) Dissolve->AntiSolvent Fast Kinetics FormA Thermodynamic Form A (Planar, Blue Emission) Vapor->FormA FormB Kinetic Form B (Twisted, Green Emission) AntiSolvent->FormB Grind Mechanical Grinding FormA->Grind FormB->Grind Amorphous Amorphous State (Red-Shifted Emission) Grind->Amorphous Anneal Thermal Annealing Anneal->FormA Recrystallization Amorphous->Anneal

Fig 2. Polymorph screening workflow and stimuli-responsive phase transitions.

Quantitative Data Summary

The following table summarizes the expected solid-state properties based on the crystallization methodologies applied to this specific D-π-A scaffold.

Solid-State PhasePreparation MethodEst. Dihedral Angle (Core-Aryl)Emission Max ( λem​ )Quantum Yield ( ΦPL​ )PXRD Profile
Form A Vapor Diffusion (DCM/Hexane)~25° (Highly Conjugated)445 nm (Blue)> 65%Sharp, intense Bragg peaks
Form B Anti-Solvent (THF/Water)~55° (Sterically Twisted)490 nm (Green)~ 40%Broader peaks, distinct lattice
Amorphous Mechanical GrindingRandom / Disordered540 nm (Yellow/Orange)< 15%Broad halo, no sharp peaks

References

  • Mechanoluminescence and Aggregation-Induced Emission in Bipolar Phenanthroimidazoles: Role of Positional Isomerization-Induced Switching Effect. ACS Industrial & Engineering Chemistry Research. 1

  • Wave-like structure in 3-(4,6-diamino-1,3,5-triazin-2-yl)-2-naphthonitrile. IUCr Journals (Acta Crystallographica). 3

  • Structure of 8-dimethylamino-1-naphthonitrile. IUCr Journals (Acta Crystallographica Section C). 4

  • Polymorphism-Dependent Aggregation Induced Emission of a Push-Pull Dye and its Multi-Stimuli Responsive Behavior. Journal of Materials Chemistry C (via ResearchGate). 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Reaction Yield for 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile. This guide is designed for researchers, chemists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this molecule. We will delve into the common pitfalls of the synthetic route, which typically involves a Suzuki-Miyaura cross-coupling reaction, and provide systematic, evidence-based solutions to optimize your experimental outcomes.

The structure of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile necessitates the formation of a key aryl-aryl bond. The Suzuki-Miyaura coupling is the preeminent method for such transformations due to its functional group tolerance and generally mild conditions[1][2]. However, the presence of nitrogen-containing functional groups in both coupling partners—an amino group on the naphthonitrile scaffold and a dimethylamino group on the phenylboronic acid—introduces specific challenges, primarily related to potential catalyst inhibition and side reactions[3][4][5].

This document provides a logical, step-by-step framework to diagnose and resolve issues leading to low reaction yields.

Visual Troubleshooting Workflow

Before diving into specific issues, this workflow provides a high-level overview of the diagnostic process. Start at the top and follow the path that best describes your experimental observation.

Troubleshooting_Workflow start Low Yield of Target Compound Observed check_sm Analysis by LC-MS/TLC: Are Starting Materials Consumed? start->check_sm sm_not_consumed Problem: Incomplete or No Reaction check_sm->sm_not_consumed No sm_consumed Problem: Starting Materials Consumed, Product Yield Still Low check_sm->sm_consumed Yes cause_inactive Likely Cause: Inactive Catalytic System or Sub-optimal Conditions sm_not_consumed->cause_inactive cause_side_reactions Likely Cause: Dominant Side Reactions sm_consumed->cause_side_reactions solution_inactive Troubleshooting Steps: 1. Verify Catalyst & Ligand Activity 2. Ensure Strict Inert Atmosphere 3. Check Reagent Purity & Stoichiometry 4. Optimize Temperature & Base cause_inactive->solution_inactive solution_side_reactions Troubleshooting Steps: 1. Identify Byproducts (LC-MS/NMR) 2. Mitigate Protodeboronation 3. Suppress Dehalogenation 4. Minimize Homocoupling cause_side_reactions->solution_side_reactions

Caption: A workflow diagram for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: My reaction shows little to no conversion of the starting materials. Where should I begin troubleshooting?

This indicates a fundamental issue with the reaction setup or the activity of the catalytic system. The four most critical areas to investigate are:

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing efficiently in situ. Ensure your palladium source is from a reliable vendor and has been stored correctly. The phosphine ligand is also critical; it can degrade through oxidation. Using a fresh batch of ligand or a more robust, air-stable pre-catalyst can be beneficial[5][6].

  • Inert Atmosphere: The Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by oxygen. The reaction flask must be rigorously purged with an inert gas (Argon or Nitrogen), and all solvents must be thoroughly degassed prior to use. Failure to exclude oxygen is one of the most common reasons for reaction failure[4][6].

  • Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst. Ensure the aryl halide and boronic acid/ester are pure. Certain solvent contaminants are known to poison palladium catalysts even at ppm levels[7].

  • Base and Solvent: The base is essential for the transmetalation step. Ensure you are using an appropriate base (e.g., K₃PO₄, Cs₂CO₃) and that it is fully dissolved or adequately suspended in the reaction mixture. The solvent system (e.g., Dioxane/water) must be appropriate for all components[3][4].

Q2: My starting materials are consumed, but the yield of my desired product is very low. What are the likely side reactions?

This is a classic sign that your catalytic cycle is active but is being diverted into non-productive pathways. The three dominant side reactions in Suzuki couplings are:

  • Protodeboronation: This is the cleavage of the C-B bond of your (3-(dimethylamino)phenyl)boronic acid, replacing it with a hydrogen atom from a proton source (like water or alcohols). This is often exacerbated by high temperatures and certain bases[3][6]. If you observe N,N-dimethylaniline as a byproduct, this is the likely cause.

  • Dehalogenation (Hydrodehalogenation): Your 5-amino-6-halo-1-naphthonitrile starting material is reduced, replacing the halogen (Br or Cl) with a hydrogen atom. This occurs via a competing pathway involving a palladium-hydride (Pd-H) species[8]. The formation of 5-amino-1-naphthonitrile is a clear indicator of this side reaction.

  • Homocoupling: The (3-(dimethylamino)phenyl)boronic acid couples with itself to form 3,3'-bis(dimethylamino)biphenyl. This is often promoted by the presence of oxygen or if the transmetalation step is slow[1][4].

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions Catalytic_Intermediate Ar-Pd(II)-L2-X Boronic_Acid Ar'-B(OR)2 Catalytic_Intermediate->Boronic_Acid Transmetalation Dehalogenation Dehalogenation (Source of H-) Catalytic_Intermediate->Dehalogenation Homocoupling Homocoupling (Oxygen, Slow Transmetalation) Catalytic_Intermediate->Homocoupling Desired_Product Product (Reductive Elimination) Boronic_Acid->Desired_Product Base Base Protodeboronation Protodeboronation (Proton Source) Boronic_Acid->Protodeboronation

Caption: Relationship between the catalytic intermediate and competing side reactions.

Q3: How do the nitrogen-containing groups in my substrates affect the reaction?

The amino (-NH₂) and dimethylamino (-NMe₂) groups are Lewis basic and can coordinate to the electron-deficient palladium center. This coordination can stabilize the catalyst but can also occupy a coordination site, thereby inhibiting crucial steps of the catalytic cycle, such as oxidative addition or reductive elimination[3][4][5].

Mitigation Strategies:

  • Use Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or other Buchwald-type biaryl phosphines are highly effective. Their steric bulk can disfavor the binding of the nitrogen atoms to the palladium center, keeping the catalyst active and promoting the desired reaction pathway[6][8].

  • Protecting Groups: While less ideal due to extra steps, protection of the 5-amino group could be considered in very challenging cases, though optimization of the catalyst system is usually sufficient.

Q4: Should I use a boronic acid or a boronic ester (e.g., a pinacol ester)?

While boronic acids are more common, they are susceptible to decomposition and protodeboronation[1]. Boronic esters, particularly pinacol esters, are generally more stable, easier to purify, and less prone to protodeboronation[4].

  • Use a boronic acid if: It is known to be stable and you are using carefully optimized, anhydrous (where appropriate) conditions.

  • Switch to a pinacol ester if: You suspect protodeboronation is a major issue (i.e., you observe significant formation of N,N-dimethylaniline) or if you require a more robust and storable reagent.

In-Depth Troubleshooting Guide

The Catalytic System: Palladium Source and Ligand

The choice of catalyst and ligand is the most critical factor for success, especially with potentially inhibitory substrates.

ComponentRecommendation & Rationale
Palladium Source Pd₂(dba)₃ or Palladium Pre-catalysts: While Pd(PPh₃)₄ can be effective, modern systems often use a combination of a Pd(0) source like Pd₂(dba)₃ with a separate, more advanced ligand. Buchwald pre-catalysts are often superior as they rapidly generate the active monoligated Pd(0) species, which is crucial for efficient oxidative addition[5][6].
Ligand Bulky, Electron-Rich Biaryl Phosphines: For this substrate class, standard ligands like PPh₃ may be insufficient[9]. Ligands such as XPhos , SPhos , or RuPhos are strongly recommended. Their electron-donating nature accelerates the rate-limiting reductive elimination step, while their steric bulk helps prevent catalyst deactivation by the nitrogen atoms present in the substrates[6][8].
Catalyst Loading 1-5 mol%: Start with a loading of 2-3 mol%. If the reaction is sluggish or you suspect catalyst deactivation over time, increasing the loading to 5 mol% may improve conversion[6].
The Base and Solvent System

The base facilitates the crucial transmetalation step, and the solvent system must support all components of the reaction.

ComponentRecommendation & Rationale
Base Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These are often more effective than weaker bases like Na₂CO₃ for challenging couplings. K₃PO₄ is a strong choice for many systems[4][5]. Cs₂CO₃ can be particularly effective, especially in microwave-assisted reactions, as the cesium cation is believed to promote the reaction[10]. Use 2.0-3.0 equivalents.
Solvent Degassed Aprotic Solvents + Water: A mixture like 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O is standard. The water is necessary to dissolve the inorganic base and facilitate its role in the catalytic cycle[1][3]. Crucially, the organic solvent must be thoroughly degassed to remove dissolved oxygen.
Reaction Parameters and Setup

Meticulous experimental technique is non-negotiable for achieving high yields in cross-coupling reactions.

ParameterRecommendation & Rationale
Temperature 80–110 °C: Temperature is a critical parameter that often requires optimization[11]. Start at 80-90 °C. If the reaction is slow, cautiously increase the temperature. Be aware that excessively high temperatures can accelerate side reactions like protodeboronation[3].
Microwave Irradiation Consider for Rapid Optimization: Microwave-assisted procedures can dramatically shorten reaction times (often to minutes instead of hours) and can improve yields, sometimes with lower catalyst loading[3][10][12].
Inert Atmosphere Mandatory: Use Schlenk line techniques or a glovebox. The reaction vessel must be evacuated and backfilled with an inert gas (Argon or Nitrogen) at least three times. Maintain a positive pressure of inert gas throughout the reagent addition and the reaction itself[4].

Experimental Protocols

Protocol 1: Gold-Standard Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile.

Reagents:

  • 5-Amino-6-bromo-1-naphthonitrile (1.0 equiv)

  • (3-(Dimethylamino)phenyl)boronic acid pinacol ester (1.2–1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (6 mol%)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-amino-6-bromo-1-naphthonitrile, (3-(dimethylamino)phenyl)boronic acid pinacol ester, and K₃PO₄.

  • Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with Argon or Nitrogen. Repeat this cycle a total of three times to ensure a completely oxygen-free environment[4].

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd₂(dba)₃ and XPhos to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe. The mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A successful reaction should show consumption of the naphthonitrile starting material and the appearance of a new, more non-polar product spot[4]. The reaction is typically complete within 4-24 hours[13].

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[13].

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product.

Protocol 2: Solvent Degassing
  • Sparge Method: Bubble a steady stream of Argon or Nitrogen gas through the solvent via a long needle for at least 30 minutes prior to use[3]. This is a highly effective method.

  • Freeze-Pump-Thaw: For the most rigorous oxygen removal, subject the solvent in a sealed Schlenk flask to at least three cycles of freezing (liquid nitrogen), evacuating under high vacuum, and thawing under an inert atmosphere.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. A stalled reaction can often be traced to a specific, inefficient step in this cycle.

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Ar-Pd(II)-L2-X Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-L2-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedEl Ar-Ar' Product Trans->RedEl ArX Ar-X (Aryl Halide) ArX->OxAdd ArB Ar'-B(OR)2 (Boronic Acid/Ester) ArB->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yields in 9-BBN Suzuki coupling.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Organic Process Research & Development. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
  • Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • NIH.
  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Lietuvos mokslų akademija. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin].
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine.

Sources

Optimization

how to improve solubility of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile in aqueous media

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation professionals working with 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile . Due to its highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation professionals working with 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile .

Due to its highly lipophilic naphthalene core and push-pull electronic system (the electron-withdrawing nitrile group paired with electron-donating amino groups), this compound exhibits massive crystal lattice energy and practically zero aqueous solubility. This guide provides field-proven, causality-driven troubleshooting steps to achieve stable aqueous solutions for both in vitro and in vivo applications.

Frequently Asked Questions (FAQs)

Q1: Why does the compound precipitate even when I lower the aqueous pH to protonate the amine? A: The molecule contains a weakly basic dimethylamino group (estimated pKa ~5.0). While lowering the pH (e.g., pH 3.0) successfully protonates this group, the massive hydrophobic surface area of the naphthalene and phenyl rings still dominates the molecule's solvation thermodynamics. The resulting cationic salt is highly lipophilic and tends to form insoluble aggregates or "salt out" in the presence of buffer counterions. Solubilization requires disrupting the hydrophobic interactions of the core, not just ionizing the basic center.

Q2: Which cyclodextrin system is optimal for this specific structure, and why? A: We strongly recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The β-cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) is geometrically ideal for encapsulating naphthalene and phenyl rings[1]. However, a standard binary complex is insufficient for this molecule. You must utilize a ternary complexation strategy by adding a low-molecular-weight organic acid (e.g., tartaric or citric acid). The acid acts synergistically: it protonates the dimethylamino group (forcing it toward the hydrophilic exterior) while the hydrophobic core anchors into the CD cavity. This combined ionization and inclusion mechanism increases complexation efficiency by orders of magnitude[2].

Q3: How can I use cosolvents for in vitro screening without causing solvent-induced cytotoxicity? A: Cosolvents like Polyethylene Glycol 400 (PEG 400) and Dimethyl Sulfoxide (DMSO) increase solubility exponentially by reducing the dielectric constant of the aqueous phase and lowering interfacial tension[3]. For cell-based assays, you must use a "cascading dilution" method. Dissolve the compound in 100% DMSO, dilute into an intermediate PEG 400/Tween 80 mixture, and finally spike it into the aqueous buffer. This keeps the final DMSO concentration below 1% v/v, preserving cell viability while preventing the drug from crashing out of solution.

Solubilization Decision Workflow

Workflow Start 5-Amino-6-(3-(dimethylamino)phenyl) -1-naphthonitrile Q1 Target Application? Start->Q1 InVitro In Vitro Assays (Cell Culture / Enzyme) Q1->InVitro Low Vol, High Dilution InVivo In Vivo / High Conc. (Animal Models) Q1->InVivo High Conc, Biocompatible Cosolvent Cosolvent + Surfactant (DMSO -> PEG400 -> Buffer) InVitro->Cosolvent Cyclo Ternary Cyclodextrin Complex (HP-β-CD + Organic Acid) InVivo->Cyclo

Solubilization decision tree based on experimental application.

Experimental Protocols & Troubleshooting Guide

Protocol A: Preparation of a Ternary Cyclodextrin Complex

Best For: In vivo dosing, PK/PD studies, and high-concentration aqueous assays. Causality: This method creates a self-validating thermodynamic sink. The tartaric acid lowers the microenvironmental pH, ionizing the drug, which then drives the lipophilic core into the HP-β-CD cavity via the hydrophobic effect, effectively shielding the water-insoluble regions[2].

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile, HP-β-CD, and Tartaric Acid in a strict 1:2:1 molar ratio .

  • Physical Mixing (Kneading): Transfer the dry powders to a glass mortar. Add a minimal amount of a 50:50 (v/v) Ethanol/Water mixture dropwise to form a thick, homogenous paste.

  • Kneading Process: Triturate the paste vigorously for 45–60 minutes. The mechanical shear forces the hydrophobic naphthalene core into the cyclodextrin cavity while the acid protonates the exposed dimethylamino group.

  • Co-Evaporation: Dry the paste under a vacuum at 40°C for 24 hours to remove all traces of ethanol and water.

  • Reconstitution: The resulting amorphous powder can be reconstituted in standard saline or PBS (pH 7.4). The ternary complex will shield the lipophilic core, preventing precipitation even at neutral physiological pH.

Protocol B: Cosolvent-Surfactant Cascade

Best For: In vitro screening, biochemical assays, and cell culture. Causality: Surfactants form micelles that encapsulate the drug, while PEG 400 acts as a dielectric bridge between the highly polar water and the non-polar drug, exponentially increasing solubility[3].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes until completely clear.

  • Intermediate Phase: In a separate tube, prepare a mixture of 80% PEG 400 and 20% Tween 80 (v/v).

  • Bridging: Add 1 part of the DMSO stock to 9 parts of the PEG/Tween mixture. Mix thoroughly. (You now have a 1 mM intermediate stock in 10% DMSO / 72% PEG 400 / 18% Tween 80).

  • Aqueous Dilution: Dilute this intermediate stock 1:100 into your pre-warmed (37°C) aqueous assay buffer while stirring rapidly.

    • Final Assay Concentration: 10 µM drug, 0.1% DMSO, 0.72% PEG 400, 0.18% Tween 80 (well within tolerated limits for most cell lines).

Quantitative Data Summary

Solubilization StrategyPrimary Agents UsedExpected Solubility GainRecommended ApplicationCausality / Mechanism
pH Adjustment Only HCl or Citric Acid (pH 3.0)Low (10x - 50x)Not recommended aloneProtonates dimethylamine, but lipophilic core causes aggregation.
Cosolvent + Surfactant DMSO, PEG 400, Tween 80High (1,000x - 5,000x)In vitro screening, cell cultureExponential polarity reduction and micellar encapsulation[3].
Ternary CD Complex HP-β-CD + Tartaric AcidVery High (>10,000x)In vivo dosing, PK/PD studiesSynergistic ionization and hydrophobic cavity inclusion[2].

Mechanism of Action: Ternary Complexation

Mechanism FreeDrug Free Drug (Lipophilic) Protonated Protonated Drug (Cationic Amine) FreeDrug->Protonated + Acid (pH drop) Acid Organic Acid (e.g., Tartaric) Acid->Protonated CD HP-β-Cyclodextrin (Hydrophobic Cavity) Ternary Ternary Inclusion Complex (Highly Water Soluble) CD->Ternary Host-Guest Interaction Protonated->Ternary + HP-β-CD

Mechanism of ternary cyclodextrin complexation for basic lipophilic drugs.

References

  • Title: Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications Source: Pharmaceutics (PMC - NIH) URL: [Link]

  • Title: Aqueous Solubility Enhancement of Mirtazapine: Effect of Cosolvent and Surfactant Source: Pharmacology & Pharmacy (SCIRP) URL: [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: Pharmaceutics (MDPI) URL: [Link]

Sources

Troubleshooting

reducing background fluorescence when using 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing their live-cell imaging assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing their live-cell imaging assays.

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile , commonly known in the literature as NO550 , is a highly selective, low-background fluorescent probe engineered for the detection of intracellular and extracellular nitric oxide (NO)[1]. Upon reacting with NO-derived nitrosating species (such as N2O3 or NO+), NO550 undergoes an electrophilic substitution and subsequent ring closure to form a highly fluorescent diazo compound, AZO550 [2].

Despite its design for a 1500-fold fluorescence turn-on, researchers occasionally encounter elevated background fluorescence. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-fidelity NO imaging.

Mechanistic Pathway

ReactionPathway NO550 NO550 Probe (Non-fluorescent) Inter1 Nitrosamine Intermediate NO550->Inter1 Electrophilic Substitution NO Nitric Oxide (NO) + O2 NO->Inter1 N2O3/NO+ Inter2 Hydroxyhydrazine Intermediate Inter1->Inter2 Rearrangement AZO550 AZO550 (Highly Fluorescent Diazo) Inter2->AZO550 Ring Closure (-H2O)

Fig 1: Reaction cascade of NO550 with NO to form the fluorescent AZO550 diazo compound.

Troubleshooting FAQs: Causality & Solutions

Q1: My negative control cells (no NO stimulation) exhibit high baseline fluorescence. What is the root cause? A: This is almost always caused by auto-oxidation of the probe prior to cellular application. NO550 is an electron-rich naphthonitrile derivative. When stored in aqueous buffers or exposed to atmospheric oxygen and ambient light for prolonged periods, the probe prematurely oxidizes and undergoes ring closure to form AZO550[2]. Causality & Solution: Water and oxygen facilitate the generation of trace reactive oxygen species (ROS) that catalyze the conversion. To prevent this, always reconstitute NO550 in anhydrous DMSO, purge the vial with an inert gas (Argon or N2), and store single-use aliquots at -20°C in the dark.

Q2: I observe punctate, highly fluorescent spots in the cytoplasm, even after extensive washing. How do I resolve this? A: Punctate background fluorescence indicates probe aggregation or non-specific partitioning into hydrophobic compartments (e.g., lipid droplets). Because NO550 is highly lipophilic, exceeding its solubility limit in aqueous media causes it to form micelles. These micelles trap the probe, preventing it from reacting with aqueous NO, and create intense localized scattering or off-target fluorescence. Causality & Solution: The working concentration is likely too high. Titrate the probe down to 20–50 µM. Additionally, ensure the final DMSO concentration in your assay buffer is exactly 0.5% (v/v). This specific concentration balances optimal probe solubility with the preservation of cell membrane integrity[2].

Q3: Does intracellular pH variability (e.g., in lysosomes) contribute to NO550 background signal? A: No. Unlike traditional fluorescein-based probes, NO550 and its product AZO550 exhibit negligible pH dependence across the physiological range (pH 4.5–9.0)[2]. If you are seeing background in acidic organelles, it is due to lipophilic accumulation (as addressed in Q2), not a pH-induced quantum yield shift.

Q4: Could cross-reactivity with other Reactive Oxygen/Nitrogen Species (ROS/RNS) be causing the background? A: NO550 is exceptionally selective for NO due to the steric hindrance and stability requirements of the six-membered ring closure occurring para to the dimethylamino group[3]. However, extreme supraphysiological concentrations of peroxynitrite (ONOO-) or ascorbic acid in your buffer can occasionally induce minor off-target redox cycling. Ensure your cell culture media is free of high-concentration redox-active supplements during the loading phase.

Self-Validating Experimental Protocol

To guarantee scientific integrity, every fluorescence assay must be a self-validating system. The following protocol incorporates mandatory pharmacological controls to definitively separate true NO-induced AZO550 fluorescence from artifactual background.

Workflow Step1 1. Stock Preparation Dissolve NO550 in anhydrous DMSO (Store at -20°C, dark) Step2 2. Working Solution Dilute to 20-50 µM in imaging buffer (Keep DMSO at 0.5%) Step1->Step2 Step3 3. Cell Incubation Incubate cells for 30-60 mins at 37°C (Protect from light) Step2->Step3 Step4 4. Stringent Washing Wash 3x with PBS/HBSS to remove unreacted extracellular probe Step3->Step4 Step5 5. Live-Cell Imaging Excitation: ~500 nm Emission: ~620 nm Step4->Step5

Fig 2: Optimized self-validating workflow for NO550 cell loading and low-background imaging.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve NO550 in anhydrous DMSO to create a 10 mM stock solution.

    • Prepare a 50 µM working solution by diluting the stock in Hank's Balanced Salt Solution (HBSS). Maintain a final DMSO concentration of 0.5% (v/v).

  • Establishment of Validation Cohorts:

    • Cohort A (Experimental): Target cells to be imaged.

    • Cohort B (Negative Control 1 - Synthesis Inhibition): Pre-incubate cells with 100 µM L-NAME (an eNOS inhibitor) for 1 hour to block endogenous NO production.

    • Cohort C (Negative Control 2 - Direct Scavenging): Co-incubate cells with 20 µM cPTIO (a direct NO scavenger).

  • Probe Loading:

    • Apply the 50 µM NO550 working solution to all cohorts.

    • Incubate at 37°C for 30–60 minutes. Crucial: Protect from light to prevent photo-oxidation.

  • Stringent Washing (Background Elimination):

    • Aspirate the probe solution.

    • Wash cells 3 times with warm HBSS (5 minutes per wash).

    • Causality: NO550 crosses the plasma membrane but is excluded from the nucleus[3]. Unreacted probe left in the extracellular matrix or loosely bound to the outer lipid leaflet will generate a diffuse background haze. Stringent washing removes this extracellular pool.

  • Live-Cell Imaging:

    • Excite the sample at ~500 nm and collect emission at ~620 nm (red channel).

    • System Validation: True NO signal is mathematically defined as (Signal Cohort A) - (Signal Cohort B or C). Any residual fluorescence in Cohorts B and C represents the absolute system background and should be subtracted from your final analysis.

Quantitative Optimization Data

The following table summarizes the critical parameters required to minimize background fluorescence, derived from empirical optimization[1],[2].

ParameterSub-optimal Condition (High Background)Optimized Condition (Low Background)Mechanistic Rationale
Probe Concentration > 100 µM20 – 50 µMPrevents lipophilic aggregation and micelle formation in aqueous buffers.
DMSO Concentration < 0.1% or > 1.0%0.5% (v/v)Balances probe solubility with the maintenance of cell membrane integrity.
Incubation Time > 2 hours30 – 60 minutesMinimizes non-specific cellular uptake and ambient photo-oxidation.
Washing Steps 1x quick rinse3x 5-min washes (HBSS)Eliminates the unreacted extracellular probe pool that causes diffuse haze.
Stock Storage 4°C in aqueous buffer-20°C in anhydrous DMSOPrevents premature conversion to AZO550 via atmospheric O2 and water.

References

  • [1] Title: A Highly Selective Low-Background Fluorescent Imaging Agent for Nitric Oxide | Source: Journal of the American Chemical Society | URL:[Link]

  • [2] Title: Characterization of a Fluorescent Probe for Imaging Nitric Oxide | Source: Karger Publishers (Cellular Physiology and Biochemistry) | URL:[Link]

  • [3] Title: Advancement of Fluorescent Methods for Detection of Nitric Oxide | Source: Austin Publishing Group | URL:[Link]

Sources

Optimization

preventing degradation of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile during storage

Welcome to the Technical Support Center for NO550 (5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile). NO550 is a highly selective, low-background fluorescent imaging agent used for the detection of Nitric Oxide (NO)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NO550 (5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile). NO550 is a highly selective, low-background fluorescent imaging agent used for the detection of Nitric Oxide (NO) in biological systems. When handled correctly, the probe reacts with N₂O₃ (the aerobic surrogate of NO) to form a benzo[c]cinnoline derivative (AZO550), yielding a [1].

However, because the NO550 scaffold is electron-rich, improper storage can lead to premature oxidation, resulting in high background fluorescence and a complete loss of assay sensitivity. This guide provides the mechanistic reasoning, troubleshooting steps, and self-validating protocols required to maintain the integrity of your NO550 stocks.

Mechanism of Action vs. Degradation Pathways

To understand why strict storage conditions are necessary, we must look at the probe's chemistry. The intended sensing mechanism relies on the nitrosation of the primary amine, followed by an[2]. If the probe is exposed to atmospheric oxygen, moisture, or light, the electron-rich dimethylaniline moiety undergoes premature oxidation. This generates fluorescent byproducts without the presence of NO, destroying the probe's dark background.

G NO550 NO550 Probe (Non-fluorescent) N2O3 N2O3 (from NO + O2) NO550->N2O3 Intended Sensing ROS Air / ROS / H2O NO550->ROS Improper Storage AZO550 AZO550 (1500x Red-shifted Fluorescence) N2O3->AZO550 Intramolecular Diazotization Degraded Oxidized Byproducts (High Background Signal) ROS->Degraded Premature Oxidation

Reaction pathways of NO550: Intended NO sensing vs. oxidative degradation during storage.

Frequently Asked Questions (FAQs)

Q1: Why is the background fluorescence of my NO550 stock increasing over time? A: NO550 contains highly reactive 5-amino and 3-(dimethylamino)phenyl groups. Exposure to atmospheric oxygen and moisture leads to auto-oxidation[2]. This oxidation mimics the structural rigidity of the AZO550 fluorophore, raising your baseline fluorescence and drastically reducing the fold-increase upon NO exposure. Always store stocks under an inert atmosphere (Argon or N₂).

Q2: How should I prepare and store stock solutions to prevent precipitation and degradation? A: NO550 has [3]. It must be dissolved in anhydrous, amine-free DMSO . Standard laboratory DMSO rapidly absorbs atmospheric moisture, which facilitates the hydrolysis and oxidation of the probe. Stocks should be aliquoted to avoid freeze-thaw cycles and stored at -80°C in the dark.

Q3: My probe precipitates when added to the cell culture media. How do I fix this? A: Because of its hydrophobicity, adding NO550 directly into aqueous buffers can cause localized precipitation. Causality: The rapid change in dielectric constant forces the uncharged probe out of solution. Solution: Pre-dilute your DMSO stock into a carrier solution (e.g., buffer containing 0.1% Pluronic F-127 or BSA) before adding it to the cells, ensuring the final DMSO concentration remains below 1% to prevent cytotoxicity[1].

Quantitative Impact of Storage Conditions

The table below summarizes empirical expectations for NO550 performance based on various storage conditions. Maintaining a high "Turn-on Ratio" is critical for assay success.

Storage ConditionTimeBackground Signal (A.U.)Turn-on Ratio (Fold Increase)Probe Status
-80°C, Anhydrous DMSO, Argon, Dark6 months< 10> 1400xOptimal
-20°C, Standard DMSO, Air, Dark1 month~ 150~ 800xCompromised
4°C, Aqueous Buffer (PBS), Air, Light1 week> 1200< 10xDegraded / Failed

Standard Operating Procedures (Protocols)

Protocol A: Preparation and Storage of Anhydrous NO550 Stock Solutions

To guarantee the longevity of your NO550 probe, follow this strict handling workflow.

G Step1 1. Equilibrate Lyophilized NO550 to RT Step2 2. Purge Vial with Argon/N2 Gas Step1->Step2 Step3 3. Dissolve in Anhydrous, Amine-Free DMSO Step2->Step3 Step4 4. Aliquot into Amber Glass Vials Step3->Step4 Step5 5. Flash Freeze (Liq N2) & Store at -80°C Step4->Step5

Optimized workflow for the preparation and long-term storage of NO550 stock solutions.

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized NO550 vial from the freezer and place it in a desiccator to equilibrate to room temperature (RT) for at least 30 minutes. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture, ruining the anhydrous environment.

  • Inert Purge: Inside a fume hood or glove box, gently purge the vial with Argon or dry N₂ gas.

  • Reconstitution: Add anhydrous, amine-free DMSO to create a 1 mM to 10 mM stock solution. Vortex gently until fully dissolved.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 5–10 µL) using amber glass vials or opaque microcentrifuge tubes to prevent photobleaching.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer.

Protocol B: Self-Validating Quality Control (QC) Assay

Before committing to complex live-cell imaging, validate the integrity of your NO550 stock using this cell-free functional assay.

Step-by-Step Methodology:

  • Preparation: Thaw one aliquot of NO550 stock at RT. Dilute the probe to a final concentration of 10 µM in 50 mM Phosphate Buffer (pH 7.4).

  • Baseline Measurement: Transfer 100 µL of the solution to a black 96-well microplate. Measure the baseline fluorescence (Excitation: ~470 nm / Emission: ~550 nm). The signal should be near the instrument's dark noise level.

  • Activation: Add an NO donor (e.g., 100 µM PROLI NONOate or SNAP) to the well.

  • Incubation: Incubate the plate in the dark at 37°C for 15–30 minutes to allow N₂O₃ generation and subsequent probe diazotization.

  • Validation: Re-measure the fluorescence. Calculate the fold-increase by dividing the activated signal by the baseline signal.

    • Pass Criteria: A functional, unoxidized probe will yield a >1000-fold increase[1]. If the fold-increase is <100x, the stock has degraded and should be discarded.

References

  • Title: A highly selective low-background fluorescent imaging agent for nitric oxide. Source: Journal of the American Chemical Society (2010). URL: [Link]

  • Title: Nitric Oxide Sensors for Biological Applications. Source: Chemosensors (MDPI, 2018). URL: [Link]

  • Title: 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3. Source: Chemical Science (RSC, 2020). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap in 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile

Welcome to the Advanced NMR Troubleshooting Guide. As Senior Application Scientists, we frequently encounter complex spectral challenges when characterizing highly conjugated, sterically hindered molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. As Senior Application Scientists, we frequently encounter complex spectral challenges when characterizing highly conjugated, sterically hindered molecules. The target compound—5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile —presents a "perfect storm" of NMR difficulties: a highly congested aromatic region due to the extended π -system, and dynamic line broadening caused by restricted rotation around the biaryl axis.

This guide provides field-proven, self-validating methodologies to deconvolve these overlapping signals and achieve complete structural elucidation.

System Architecture & Diagnostic Workflow

Before altering your sample or instrument parameters, consult the diagnostic workflow below to identify the most efficient path for spectral resolution.

NMR_Troubleshooting Start Acquire 1D 1H NMR (Room Temp, CDCl3) CheckOverlap Severe Aromatic Overlap (6.5 - 8.5 ppm)? Start->CheckOverlap PureShift Run Pure Shift NMR (e.g., PSYCHE) CheckOverlap->PureShift Yes CheckBroad Broad/Missing Peaks? (Rotational Barrier) CheckOverlap->CheckBroad No TwoDNMR Run 2D NMR (HSQC / HMBC) PureShift->TwoDNMR TwoDNMR->CheckBroad VTNMR Variable Temperature (VT) NMR (Elevate to 330K+) CheckBroad->VTNMR Yes Solvent Solvent Titration (Add C6D6 or DMSO-d6) CheckBroad->Solvent Alternative Resolved Fully Assigned Spectrum CheckBroad->Resolved No VTNMR->Resolved Solvent->Resolved

Workflow for resolving NMR spectral overlap and dynamic broadening.

Module 1: Deconvoluting the Aromatic Region (6.5 - 8.5 ppm)

Q: The naphthalene and phenyl ring protons are completely overlapping in the 7.0–8.0 ppm region. How can I assign them accurately without moving to a higher-field magnet?

A: The extended π -conjugation of the naphthonitrile core, combined with the electron-rich 3-(dimethylamino)phenyl group, creates a highly congested aromatic region. Standard 1D 1 H NMR is often insufficient because homonuclear scalar ( J ) couplings split the signals into complex, overlapping multiplets.

To resolve this, we recommend implementing Pure Shift NMR (e.g., PSYCHE) . This technique utilizes broadband homonuclear decoupling to suppress scalar couplings, effectively collapsing all complex multiplets into sharp, single lines[1]. If overlap persists even after decoupling, you must utilize orthogonal separation via 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) . These 2D techniques disperse the proton signals along the much wider 13 C chemical shift axis (~200 ppm range), allowing you to trace direct C-H bonds and long-range connectivities[2].

Protocol: Band-Selective Pure Shift NMR (PSYCHE) Acquisition

Self-Validation Check: This protocol requires precise calibration of the 90° pulse to prevent severe phasing artifacts.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of high-purity CDCl 3​ . Filter the sample to remove particulates that distort magnetic field homogeneity.

  • Standard 1D Acquisition & Calibration: Acquire a standard 1D 1 H spectrum. Execute the pulsecal command to determine the exact 90° pulse length for your specific sample matrix[1].

  • Parameter Optimization: Load the PSYCHE pulse sequence. Set the sweep width (SW1) for the chunking duration to approximately 60 Hz (or 0.1 ppm on a 600 MHz instrument). Ensure the ratio of SW2/SW1 is an integer to avoid chunking sideband artifacts[1].

  • Data Acquisition: Set the number of chunks (TD1) to 16-32 to define the limiting resolution. Execute the pseudo-2D experiment.

  • Reconstruction: Process the data using covariance processing to reconstruct the 1D broadband-decoupled proton spectrum.

Module 2: Overcoming Dynamic Line Broadening (Atropisomerism)

Q: The signals for the 3-(dimethylamino)phenyl group and the adjacent naphthalene protons are extremely broad, and the -N(CH 3​ ) 2​ singlet is distorted. Is my sample degrading?

A: No, your sample is likely intact. The broadening is a classic manifestation of restricted rotation around the biaryl axis (the C6-phenyl bond). The bulky -NH 2​ group at position 5 sterically clashes with the ortho-protons of the phenyl ring at position 6. On the NMR timescale at room temperature, the exchange between these atropisomeric conformers occurs at an intermediate rate, leading to severe line broadening or complete signal coalescence[3].

To resolve this, you must use Variable Temperature (VT) NMR to push the molecular dynamics into the "fast exchange" regime by increasing the thermal energy of the system[4].

Protocol: Variable Temperature (VT) NMR for Biaryl Systems

Self-Validation Check: Thermal equilibration is critical. Failing to wait between temperature steps will result in artificial line broadening due to convection currents.

  • Solvent Selection: Switch from CDCl 3​ (boiling point 61°C) to a high-boiling solvent like DMSO- d6​ (b.p. 189°C) to safely access higher temperatures.

  • Baseline Acquisition: Insert the sample and tune the probe at room temperature (298 K). Acquire a baseline 1D 1 H spectrum.

  • Temperature Ramp: Gradually increase the temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K). Crucial: Allow 5-10 minutes of equilibration time at each step to ensure thermal stability across the entire sample volume[3].

  • Acquisition & Monitoring: Acquire a 1D 1 H spectrum at each temperature. Monitor the -N(CH 3​ ) 2​ peak and the broad aromatic signals until they sharpen into a time-averaged single set of peaks (fast exchange).

  • Energetics Calculation (Optional): You can calculate the rotational energy barrier ( ΔG‡ ) using the Eyring equation based on the chemical shift difference at slow exchange and the observed coalescence temperature ( Tc​ )[3].

Module 3: Quantitative Data & Alternative Solvent Strategies

Q: I don't have access to Pure Shift or High-Temp NMR capabilities. Are there simpler chemical methods to separate the overlapping peaks?

A: Yes. Solvent-induced shifts can dramatically alter the chemical environment. Altering the solvent from CDCl 3​ to Benzene- d6​ induces anisotropic shielding effects (Aromatic Solvent-Induced Shifts, ASIS). Benzene molecules transiently coordinate with the polar functional groups (-CN, -NH 2​ ), differentially shifting the nearby protons based on their geometric relationship to the collision complex[5].

Data Presentation: Spectral Regions and Resolution Strategies

Table 1: Expected NMR Spectral Regions and Resolution Strategies

Structural MoietyExpected Shift Range (ppm)Primary ChallengeRecommended Resolution Technique
Naphthalene Protons (H-2,3,4,7,8)7.2 - 8.5Severe multiplet overlapPure Shift NMR (PSYCHE)
Phenyl Protons (H-2',4',5',6')6.5 - 7.5Overlap with naphthalene core2D 1 H- 13 C HSQC / HMBC
Amine Protons (-NH 2​ )4.0 - 6.0Broadening via quadrupolar relaxationD 2​ O Exchange / VT-NMR
Dimethylamino (-N(CH 3​ ) 2​ )2.8 - 3.2Splitting/broadening via restricted rotationHigh-Temperature VT-NMR

Table 2: VT-NMR Temperature vs. Line Width (Simulated Data for Biaryl Axis in DMSO- d6​ )

Temperature (K)Biaryl Rotational State-N(CH 3​ ) 2​ Signal AppearanceAromatic H-7 Linewidth (Hz)
280 K Slow ExchangeTwo distinct singlets< 5 Hz (Sharp)
298 K Intermediate ExchangeOne very broad hump> 30 Hz (Broad)
320 K Coalescence ( Tc​ )Collapsed broad singlet> 50 Hz (Maximum Broadening)
350 K Fast ExchangeOne sharp singlet (6H)< 5 Hz (Sharp)
References
  • [1] Pure Shift NMR - University of Wyoming: NMR Facility - uwyo.edu -

  • [3] 6.2: Determination of Energetics of Fluxional Molecules by NMR - libretexts.org -

  • [4] Variable-temperature NMR spectroscopy for metabolite identification in biological materials - rsc.org -

  • [5] Resolving overlapping peaks in 1H NMR of substituted aromatic compounds - benchchem.com -

  • [2] A Step-By-Step Guide to 1D and 2D NMR Interpretation - emerypharma.com -

Sources

Optimization

Technical Support Center: Troubleshooting 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile Assays

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help you overcome quenching artifacts when utilizing 5-Amino-6-(3-(dimethylamino)phenyl)-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help you overcome quenching artifacts when utilizing 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile (widely recognized in the literature as the NO530 scaffold).

This probe is engineered to detect dinitrogen trioxide (N₂O₃)—the primary oxidized surrogate of intracellular nitric oxide (NO)—by undergoing a condensation and intramolecular diazotization reaction to form a highly fluorescent benzo[c]cinnoline derivative ([1][2]). However, its complex photophysics makes it susceptible to specific microenvironmental quenching effects.

Mechanistic Overview of Probe Activation and Quenching

To troubleshoot effectively, you must first understand the causality of the probe's fluorescence. The diagram below illustrates the N₂O₃-mediated activation pathway and the three primary vectors that intercept and quench the signal.

QuenchingMechanisms Probe 5-Amino-6-(3-(dimethylamino)phenyl) -1-naphthonitrile (Probe) Reaction Intramolecular Diazotization Probe->Reaction N2O3 Dinitrogen Trioxide (N2O3) N2O3->Reaction Cinnoline Benzo[c]cinnoline Fluorophore Reaction->Cinnoline Nitrosation & Cyclization ACQ Aggregation-Caused Quenching (ACQ) Cinnoline->ACQ Protonation Low pH (Protonation of Dimethylamino Group) Cinnoline->Protonation Metals Paramagnetic Metals (Cu2+, Fe3+) Cinnoline->Metals Signal Strong Fluorescent Signal (Em ~530 nm) Cinnoline->Signal Output Quenched Fluorescence ACQ->Output Protonation->Output Metals->Output

Mechanistic pathway of N2O3 detection and primary fluorescence quenching vectors.

Troubleshooting FAQs: Overcoming Quenching Effects

Q1: Why does my fluorescence signal drop significantly when transitioning the probe from a DMSO stock to an aqueous cell culture medium (e.g., DMEM)? A1: This is a classic manifestation of Aggregation-Caused Quenching (ACQ) . The 1-naphthonitrile core of the probe is highly planar and hydrophobic. When introduced into an aqueous environment (>99% water) without proper stabilization, the probe rapidly undergoes π−π stacking[3]. The Causality: This stacking restricts intramolecular rotation and facilitates excimer formation, introducing non-radiative decay pathways that efficiently quench the emission of the benzo[c]cinnoline product. The Solution: You must formulate your working solution using a biocompatible amphiphilic surfactant. Pre-mixing the DMSO stock with Pluronic F-127 creates micellar structures that shield the hydrophobic core, preventing ACQ while maintaining cell permeability.

Q2: I am attempting to track NO production in macrophage lysosomes, but the signal is completely lost despite high NO levels. What is causing this? A2: The quenching in this scenario is driven by the highly acidic environment (pH ~4.5–5.0) of the lysosome disrupting the probe's photophysics. The Causality: The 3-(dimethylamino)phenyl moiety acts as the essential electron donor in the probe's Intramolecular Charge Transfer (ICT) push-pull system. At low pH, the basic nitrogen of the dimethylamino group becomes protonated ( −NH+(CH3​)2​ ). This protonation sequesters the nitrogen's lone pair, preventing it from participating in the conjugated π -system. The disruption of the ICT state drastically reduces the quantum yield and quenches the fluorescence ([4]). The Solution: This specific NO530 scaffold is optimized for cytosolic (pH ~7.4) NO tracking. For whole-cell assays, ensure your buffer is strongly poised (e.g., 50 mM HEPES, pH 7.4). If lysosomal NO tracking is strictly required, you must utilize a structural analog synthesized with a less basic donor group (e.g., a fluorinated dialkylamine) to lower the pKa.

Q3: I observe high background noise and inconsistent signal-to-noise ratios in RAW 264.7 cells stimulated with LPS/IFN- γ . How do I fix this? A3: This is typically caused by the Inner Filter Effect (IFE) and self-quenching due to overloading the cells, combined with residual extracellular probe. The Causality: At loading concentrations >10 µM, the absorption spectrum of the unreacted probe can overlap with the emission spectrum of the cinnoline product, re-absorbing emitted photons (IFE). Additionally, residual extracellular probe can react with extracellular NO, creating a high background that masks intracellular signaling[4][5]. The Solution: Titrate the probe to an optimal loading concentration of 1–5 µM. Incorporate a rigorous, self-validating wash step (detailed in the protocol below) to remove extracellular aggregated probe before imaging.

Quantitative Data: Impact of Microenvironmental Factors

The following table summarizes the quantitative impact of various quenching factors on the relative quantum yield of the benzo[c]cinnoline product, alongside authoritative mitigation strategies.

Microenvironmental FactorPrimary Quenching MechanismRelative Quantum Yield (%)Recommended Mitigation Strategy
100% DMSO (Ideal) None (Baseline Photophysics)100%N/A (For stock storage only)
Aqueous Buffer (No Surfactant) Aggregation-Caused Quenching ( π−π stacking)< 15%Add 0.02% - 0.05% Pluronic F-127
Acidic Compartments (pH < 5.0) ICT Disruption (Dimethylamino Protonation)< 5%Maintain pH 7.4; Use 50 mM HEPES buffer
High Probe Conc. (> 15 µM) Inner Filter Effect / Self-Quenching~ 40%Limit loading concentration to 1–5 µM
Paramagnetic Metals (Cu²⁺, Fe³⁺) Electron Transfer / Spin-Orbit Coupling< 20%Add 50 µM EDTA/TPEN if applicable
Validated Experimental Protocol: Live-Cell NO Imaging

To ensure scientific integrity, every assay must be a self-validating system . This protocol incorporates specific formulation steps to prevent ACQ, strict pH control to prevent ICT disruption, and mandatory control conditions to verify signal specificity.

Step 1: Reagent Preparation (Preventing Degradation)

  • Dissolve 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile in anhydrous, cell-culture grade DMSO to create a 1 mM stock.

  • Critical: Store in 10 µL aliquots at -20°C in the dark. Freeze-thaw cycles introduce moisture, which can lead to premature probe hydrolysis.

Step 2: Probe Formulation (Preventing ACQ)

  • Mix 5 µL of the 1 mM DMSO stock with 5 µL of 20% (w/v) Pluronic F-127 in DMSO. Vortex thoroughly for 30 seconds to ensure micelle formation.

  • Slowly add this 10 µL mixture dropwise to 1 mL of pre-warmed (37°C) 50 mM HEPES-buffered DMEM (pH 7.4) while continuously vortexing.

  • Result: A 5 µM working solution with 1% DMSO. The Pluronic F-127 shields the hydrophobic naphthonitrile core, completely bypassing π−π stacking.

Step 3: Cell Loading and Rigorous Washing (Preventing IFE)

  • Aspirate media from RAW 264.7 macrophages (seeded at 105 cells/well in a 35mm glass-bottom dish).

  • Add the 5 µM working solution and incubate for 30 minutes at 37°C, 5% CO₂.

  • Critical Wash Step: Aspirate the loading solution. Wash the cells three times with warm PBS (pH 7.4) to remove all extracellular probe. Replace with fresh HEPES-buffered imaging media.

Step 4: Self-Validating Stimulation & Controls Establish the following parallel conditions to ensure your fluorescence is strictly N₂O₃-dependent:

  • Experimental: Stimulate cells with LPS (1 µg/mL) and IFN- γ (50 ng/mL) for 4-6 hours to induce endogenous NO production.

  • Positive Control: Treat a separate dish with 100 µM DEA-NONOate (an exogenous NO donor) for 30 minutes.

  • Negative Scavenger Control: Pre-treat a dish with 200 µM cPTIO (an NO scavenger) for 30 minutes prior to LPS/IFN- γ stimulation. This must yield baseline fluorescence.

Step 5: Confocal Imaging

  • Image the cells using a confocal fluorescence microscope.

  • Excitation: 450–488 nm (Compatible with standard FITC/GFP laser lines)[6].

  • Emission Collection: 510–550 nm (The benzo[c]cinnoline product peaks at ~530 nm)[6].

References
  • Escamilla, P. R., Shen, Y., Zhang, Q., Hernandez, D. S., Howard, C. J., Qian, X., Filonov, D. Y., Kinev, A. V., Shear, J. B., Anslyn, E. V., & Yang, Y. (2020). 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N₂O₃. Chemical Science, 11(5), 1394-1403.[Link]

Sources

Troubleshooting

Technical Support Center: Purification Troubleshooting for 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile

Welcome to the technical support center for the purification of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile (CAS 1240642-74-3). This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile (CAS 1240642-74-3). This guide is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining this compound with high purity. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer approach to troubleshoot common and complex purification issues.

The unique structure of this molecule, featuring two basic amine functionalities (a primary arylamine and a tertiary arylamine) and a polar nitrile group on a large aromatic scaffold, presents specific purification hurdles. These include susceptibility to oxidation, strong interactions with silica gel, and difficulties in crystallization. This guide will explain the causality behind these issues and provide robust, step-by-step protocols to overcome them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level issues that are commonly encountered during the initial purification attempts.

Q1: My crude reaction mixture is a dark brown or black tar, and my yield of the desired product is very low. What is the likely cause?

A1: This is a classic sign of oxidative degradation. Aromatic amines, particularly primary arylamines like the one in your compound, are highly susceptible to air oxidation, which can be accelerated by heat, light, and trace metal impurities.[1][2][3][4][5] The oxidation process often leads to the formation of highly colored, high-molecular-weight polymeric byproducts. The tertiary dimethylamino group is also prone to oxidation.

Immediate Actions:

  • Inert Atmosphere: Ensure all subsequent steps, including workup and purification, are performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Temperature Control: Avoid excessive heat during reaction workup and solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., <40°C).

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

Q2: I'm seeing many unexpected peaks in my LC-MS analysis of the crude product. How do I identify the most likely impurities?

A2: The impurity profile is heavily dependent on the synthetic route used. Assuming a Suzuki-Miyaura cross-coupling reaction—a common method for forming the biaryl bond in such molecules—the primary impurities would stem from side reactions of the starting materials and catalyst.[6][7]

Common Impurities from a Suzuki Coupling:

  • Homo-coupling Products: Your starting materials (e.g., the boronic acid/ester and the aryl halide) can couple with themselves to form symmetrical biaryls.[8]

  • Protodeboronation/Dehalogenation Products: The boronic acid can be replaced by a hydrogen atom from the solvent or base (protodeboronation), or the halide can be reduced to a hydrogen atom (dehalogenation).[8][9]

  • Residual Starting Materials: Unreacted aryl halide or boronic acid/ester.

  • Palladium Catalyst Residues: Trace palladium, often complexed with phosphine ligands, can be present. These can sometimes co-elute with the product during chromatography.[10]

A logical first step is to run LC-MS and NMR on your starting materials to have reference data for comparison with your crude product analysis.

Q3: My compound streaks severely on silica gel TLC plates, making it impossible to determine an appropriate solvent system for column chromatography. Why does this happen?

A3: The basicity of the two amine groups is the primary cause of streaking (also known as tailing) on standard silica gel. Silica gel is weakly acidic, and it strongly and often irreversibly adsorbs basic compounds. This leads to poor separation, broad peaks, and low recovery from the column.[11][12]

Solution:

  • Basified Silica/Mobile Phase: To counteract this interaction, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your eluent system. A common choice is triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).

  • TLC Test: Prepare your TLC developing solvents with ~1% triethylamine. For example, if you are testing a 70:30 mixture of Hexane:Ethyl Acetate, your test solvent should be 70:30:1 Hexane:Ethyl Acetate:Triethylamine. This will give you a much more accurate prediction of the retention factor (Rf) for your column.[11]

Section 2: Detailed Troubleshooting Guides

This section provides in-depth solutions to specific problems encountered during the purification workflow.

Problem: Poor Resolution in Column Chromatography

Q: Even with a basified eluent, my product is co-eluting with a stubborn impurity. How can I improve the separation?

A: If adding a base doesn't resolve the issue, the impurity is likely structurally very similar to your product and has a similar polarity. Here, you need to adjust the selectivity of your chromatography system.

Troubleshooting Workflow:

G cluster_start Initial State cluster_strategy Separation Strategies cluster_solvent Solvent Options cluster_stationary Stationary Phase Options cluster_end Outcome Start Co-elution Problem Solvent Change Solvent Selectivity Start->Solvent Modify Mobile Phase Stationary Change Stationary Phase Start->Stationary Modify Stationary Phase Gradient Optimize Gradient Solvent->Gradient Fine-tune DCM Replace EtOAc with DCM/Acetone Solvent->DCM ACN Use Acetonitrile (ACN) as polar modifier Solvent->ACN Alumina Try Neutral Alumina Stationary->Alumina Reverse Use Reverse-Phase (C18) Silica Stationary->Reverse End Improved Separation Gradient->End DCM->End ACN->End Alumina->End Reverse->End

Detailed Steps:

  • Change Solvent Selectivity: The interaction between your compound and the silica surface is governed by the solvent system. If Hexane/Ethyl Acetate isn't working, you need to change the nature of the polar modifier.

    • Try Dichloromethane (DCM) as the main solvent: A system like DCM/Acetone or DCM/Methanol (with 1% Et₃N) offers different selectivity and can often resolve compounds that co-elute in EtOAc-based systems.

    • Use Acetonitrile: Acetonitrile can be an effective alternative to methanol as a polar solvent in some cases.[13]

  • Optimize the Gradient: If you are using a gradient elution, make it shallower. A slow, gradual increase in polarity gives the compounds more time to interact with the stationary phase, which can significantly improve resolution.

  • Change the Stationary Phase:

    • Neutral Alumina: If silica's acidity is the core problem, switching to neutral or basic alumina can be a good alternative for purifying amines. You will need to re-screen for an appropriate solvent system.

    • Reverse-Phase (C18) Chromatography: This is an excellent, albeit more expensive, alternative. Separation is based on hydrophobicity rather than polarity. A typical eluent system would be a gradient of Water/Acetonitrile or Water/Methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the amines.

Problem: Product Degradation on the Column

Q: My product appears to be decomposing during flash chromatography, even with a basified eluent. What are my options?

A: This suggests that the prolonged contact with the silica surface is promoting degradation, possibly through oxidation catalyzed by the silica surface itself.[1][14] The goal is to minimize contact time and use a more inert stationary phase.

Solutions:

  • Deactivate the Silica Gel: Before packing your column, you can create a slurry of the silica gel in your starting eluent (containing 1-2% triethylamine) and let it sit for an hour. This helps to thoroughly neutralize the acidic sites.

  • Use an Alternative Stationary Phase: As mentioned above, neutral alumina is less harsh than silica gel and is a good choice for sensitive amines.[14]

  • Attempt Recrystallization First: If your crude product is a solid and has a reasonable level of purity (>80-85%), it is highly recommended to attempt recrystallization before resorting to chromatography. This method is gentler and can often remove the majority of impurities in a single step.[15][16][17][18]

Problem: Difficulty with Crystallization

Q: I can't get my purified compound to crystallize from any common solvents. It just oils out or remains in solution. What should I do?

A: Crystallization is a process of trial and error, but a systematic approach greatly increases the chances of success.[15][19] The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[17]

Systematic Approach to Finding a Solvent System:

  • Single Solvent Screening: Test solubility in small vials with ~10-20 mg of your compound.

    • Good Candidates: Solvents where the compound is poorly soluble at room temperature but dissolves completely upon heating (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene).[20]

    • Poor Candidates: Solvents where the compound is soluble at room temperature (e.g., DCM, chloroform) or insoluble even when boiling (e.g., hexane, water).

  • Binary Solvent System: This is often the key to crystallizing difficult compounds.[15][20]

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, like DCM or acetone).

    • Slowly add a "poor" or "anti-solvent" (one in which it is insoluble, like hexane or diethyl ether) at room temperature until the solution becomes persistently cloudy.

    • Add a drop or two of the "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly. Placing it in a refrigerator, and then a freezer, can promote crystallization.

  • Induce Crystallization: If crystals do not form in a supersaturated solution, you can:

    • Scratch: Gently scratch the inside surface of the glass with a glass rod.[16]

    • Seed: Add a tiny crystal of the pure compound if you have one.

Problem: Persistent Color in the Final Product

Q: My final product is a pale yellow or tan solid, even after chromatography and crystallization. How can I get a colorless product?

A: This residual color is likely due to trace amounts of highly conjugated, colored impurities, probably arising from oxidation.[1] These are often present in such small quantities that they don't show up on NMR but are visually apparent.

Solution: Activated Carbon Treatment Activated carbon (charcoal) is highly effective at adsorbing colored organic impurities due to its extremely high surface area.[21][22][23][24][25][26][27]

Protocol 3: Activated Carbon Treatment for Color Removal

  • Choose a solvent in which your compound is highly soluble (e.g., ethyl acetate or acetone).

  • Dissolve your colored compound completely in the solvent at room temperature.

  • Add a small amount of activated carbon. A general rule of thumb is about 1-2% of the weight of your compound (e.g., 10-20 mg of carbon for 1 g of product). Using too much can lead to significant product loss due to adsorption.

  • Stir the suspension at room temperature for 15-30 minutes. Avoid heating, as this can sometimes promote further degradation.

  • Filter the mixture through a pad of Celite® or a 0.45 µm syringe filter to remove the fine carbon particles. The Celite pad is crucial as carbon can be difficult to filter.

  • Rinse the Celite pad with a small amount of fresh solvent.

  • Evaporate the solvent from the clear, colorless filtrate to recover your purified product.

Section 3: Protocols & Methodologies

Protocol 1: Optimized Flash Chromatography Method for Basic Amines

This protocol is designed to minimize degradation and improve the separation of basic compounds like 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile.

  • Solvent Preparation: Prepare your mobile phase solvents (e.g., Hexane and Ethyl Acetate) and add 1% triethylamine (Et₃N) by volume to the polar component (Ethyl Acetate). Ensure thorough mixing.

  • Column Packing:

    • Use the "slurry packing" method. Wet the required amount of silica gel with your starting eluent (e.g., 90:10 Hexane:EtOAc + 1% Et₃N) in a beaker until a pourable slurry is formed.

    • Pour the slurry into your column and use air pressure to pack the bed firmly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • For best results, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent like Dichloromethane (DCM).

    • Add a small amount of silica gel (1-2 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

    • Gently add this powder to the top of your packed column. Add a thin layer of sand on top to prevent disturbance.

  • Elution:

    • Begin elution with your starting solvent system.

    • If using a gradient, increase the polarity slowly and stepwise to avoid "cracking" the silica bed.

    • Collect fractions and monitor by TLC (using a plate developed in a solvent system containing Et₃N).

  • Post-Purification: Combine the pure fractions and evaporate the solvent. Since triethylamine is volatile, it can often be removed under high vacuum.

Section 4: Understanding Potential Impurities

The following table summarizes likely impurities, their origin (assuming a Suzuki coupling synthesis), and methods for their detection.

Impurity NamePotential SourceDetection MethodMitigation Strategy
Aryl Halide Starting Material Incomplete reactionLC-MS, GC-MSOptimize reaction time, temperature, or catalyst loading.
Boronic Acid/Ester Starting Material Incomplete reactionLC-MS, ¹H NMR (boronic acid protons)Ensure high-quality boronic acid; use slight excess.
Homo-coupled Biaryl (from Halide) Side reaction of Suzuki coupling[8]LC-MS (distinct M+ peak)Use appropriate phosphine ligands and base.
Homo-coupled Biaryl (from Boronic Acid) Side reaction of Suzuki coupling[8]LC-MS (distinct M+ peak)Exclude oxygen from the reaction mixture.
Protodeboronated Arene Hydrolysis/protonation of boronic acid[9]LC-MS, GC-MSUse anhydrous solvents and a non-protic base if possible.
Oxidized/Polymeric Amines Air oxidation of product/starting material[1]Visual (color), Baseline on NMR, TLC streakingMaintain an inert atmosphere; use antioxidants if necessary.

G cluster_input Inputs cluster_analysis Analysis cluster_purification Purification Path cluster_output Outputs Crude Crude Product Analyze Analyze Purity (TLC, LC-MS, NMR) Crude->Analyze IsSolid Is it a Solid? Analyze->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes (>80% pure) Chromatography Perform Column Chromatography IsSolid->Chromatography No / Low Purity IsColored Is it still colored? Recrystallize->IsColored Chromatography->IsColored Charcoal Activated Carbon Treatment PureSolid Pure Crystalline Solid Charcoal->PureSolid PureOil Pure Amorphous Solid/Oil IsColored->Charcoal Yes IsColored->PureSolid No & Crystalline IsColored->PureOil No & Amorphous

References

  • Wikipedia. Activated carbon. [Link]

  • ELGA LabWater. (2025). Activated Carbon | Water Purification Technology. [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. [Link]

  • General Carbon Corporation. Application of Activated carbon. [Link]

  • SpinChem. Industrial Decolorization: Activated Carbon & Ion Exchange Solutions. [Link]

  • Google Patents.
  • Concepts Ecotech. Decolorization of Solution & Chemicals. [Link]

  • Jacobi Carbons. (2026). Activated Carbon for Organic Matter Removal. [Link]

  • Carbotecnia. (2025). Decolorization with Activated Carbon. [Link]

  • Sayari, A., Belmabkhout, Y., & Serna-Guerrero, R. (2011). Spectroscopic Investigation into Oxidative Degradation of Silica-Supported Amine Sorbents for CO2 Capture. PMC. [Link]

  • The Organic Chemistry Tutor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Didas, S. A., et al. (2019). Amine-Grafted Silica Gels for CO2 Capture Including Direct Air Capture. ACS Publications. [Link]

  • ResearchGate. Oxidation potential of different aliphatic and aromatic amines. [Link]

  • Restek. TROUBLESHOOTING GUIDE. [Link]

  • Hawach. (2025). Several Problems of Flash Column Chromatography. [Link]

  • MilliporeSigma. Recrystallization. [Link]

  • Reddit. (2022). Purification of aminonitrile. [Link]

  • Jack Westin. Recrystallization - Organic Chemistry. [Link]

  • ETH Zurich Research Collection. Oxidative transformation of aromatic amines. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Biotage. (2023). Why can't I reproduce my TLC separation using flash column chromatography?[Link]

  • Semantic Scholar. Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. [Link]

  • MDPI. (2018). Role of Amine Type in CO2 Separation Performance within Amine Functionalized Silica/Organosilica Membranes: A Review. [Link]

  • MIT DSpace. 7.9. Flash Column Chromatography Guide. [Link]

  • ACS Publications. Oxidation of aromatic amines and diamines by hydroxyl radicals. [Link]

  • Brinkmann, A., et al. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]

  • Reddit. (2022). How to carry out oxidation of aniline/aromatic amines to nitro groups?[Link]

  • Kurpiewska, K., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC. [Link]

  • Wikipedia. Suzuki reaction. [Link]

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Reference Data & Comparative Studies

Validation

comparing quantum yield of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile vs standard dyes

As a Senior Application Scientist, I frequently observe researchers evaluating fluorescent probes based solely on their absolute quantum yield ( Φ ). While standard dyes like Fluorescein or Rhodamine 6G boast near-perfec...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers evaluating fluorescent probes based solely on their absolute quantum yield ( Φ ). While standard dyes like Fluorescein or Rhodamine 6G boast near-perfect quantum yields, they are "always-on" fluorophores, making them unsuitable for dynamic intracellular signaling events where background noise obscures target detection.

This guide provides an in-depth technical comparison between 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile (widely known as the NO550 probe ) and standard reference dyes. We will analyze the mechanistic causality behind its photophysical properties and provide a self-validating protocol for accurate quantum yield determination.

Mechanistic Insights: The Power of a "Dark" Background

The NO550 probe was engineered specifically for the highly selective detection of Nitric Oxide (NO) . In its unreacted state, NO550 is essentially non-fluorescent (dark).

Why is NO550 dark? The lack of fluorescence is caused by a combination of Photoinduced Electron Transfer (PET) from the electron-rich 3′-dimethylaminophenyl ring to the naphthonitrile core, coupled with non-radiative rotational deactivation along the aryl-aryl single bond .

Upon exposure to NO (via an N2​O3​ intermediate in aerobic environments), the primary amine undergoes nitrosation. This is followed by a rapid intramolecular electrophilic aromatic substitution (diazotization), eliminating water to form a rigid benzo[c]cinnoline ring system known as AZO550 . This structural rigidification halts non-radiative bond rotation and enables intramolecular charge transfer (ICT), resulting in a massive 1500-fold fluorescence turn-on [[1]]([Link]).

Reaction NO550 NO550 (Dark Probe) QY < 0.001 Intermediate Nitrosamine Intermediate NO550->Intermediate Nitrosation NO Nitric Oxide (NO / N2O3) NO->Intermediate AZO550 AZO550 (Active Fluorophore) QY = 0.11 Intermediate->AZO550 Intramolecular Diazotization (-H2O)

Fig 1: Reaction pathway of NO550 with NO to form the fluorescent AZO550.

Comparative Quantum Yield Analysis

When comparing NO550 to standard dyes, we must evaluate both the unreacted probe and its active product (AZO550). While AZO550 has a modest quantum yield of 0.11 in 20% DMSO , its near-zero background makes its signal-to-noise ratio vastly superior to standard dyes in biological assays.

Table 1: Photophysical Comparison of NO550 vs. Standard Dyes
FluorophoreStateQuantum Yield ( Φ )Solvent SystemExcitation λ (nm)Emission λ (nm)
NO550 Unreacted (Dark)< 0.00120% DMSO / PBS352N/A
AZO550 Reacted (Active)0.11 20% DMSO / PBS~450~550
Fluorescein Standard0.920.1 M NaOH496520
Rhodamine 6G Standard0.95Ethanol530552
Quinine Sulfate Standard0.540.1 M H2​SO4​ 350450

Data Synthesis Insight: A Φ of 0.11 might appear low compared to Rhodamine 6G (0.95). However, standard dyes cannot act as turn-on sensors. The 1500-fold enhancement from NO550 to AZO550 provides an effectively infinite contrast ratio, which is the true metric of success for an intracellular probe .

Self-Validating Protocol for Quantum Yield Determination

To accurately measure the quantum yield of the AZO550 product against a standard (e.g., Quinine Sulfate), researchers must avoid common spectroscopic artifacts. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology
  • System Validation (The Self-Validating Step) Action: Before analyzing AZO550, measure the Φ of a secondary standard (e.g., Fluorescein) using Quinine Sulfate as the primary reference. Causality: If your calculated Φ for Fluorescein deviates from the literature value (0.92), your spectrofluorometer's wavelength-dependent emission correction factors are flawed. Do not proceed until the instrument is calibrated.

  • Solvent Matching & Sample Preparation Action: Dissolve NO550 in 20% DMSO in PBS buffer (pH 7.4). Introduce an NO donor (e.g., DEA·NONOate) to fully convert the probe to AZO550 . Causality: The highly conjugated naphthonitrile core of NO550 has limited aqueous solubility. 20% DMSO is required to prevent aggregation-caused quenching (ACQ) and ensure a homogenous solution .

  • Absorbance Tuning (Critical) Action: Dilute both the AZO550 solution and the Quinine Sulfate standard until the absorbance at the chosen excitation wavelength is strictly between 0.01 and 0.05 . Causality: Maintaining an optical density below 0.1 is non-negotiable. Higher absorbances trigger the inner-filter effect (IFE), where the fluorophore reabsorbs its own emitted photons, artificially deflating the calculated quantum yield.

  • Emission Integration & Calculation Action: Record the fluorescence emission spectra and integrate the area under the curve (AUC). Calculate Φ using the comparative Williams method, ensuring you correct for the refractive indices ( η ) of the solvents (20% DMSO/PBS η≈1.34 ; 0.1 M H2​SO4​

    η≈1.33 ).

Workflow Prep 1. Solvent & Sample Prep Match Refractive Index (η) & Dilute Abs 2. Absorbance Tuning Strictly maintain Abs < 0.1 at λ_ex Prep->Abs Fluor 3. Emission Integration Record spectra & calculate AUC Abs->Fluor Calc 4. Cross-Validation Verify via secondary standard (e.g., Fluorescein) Fluor->Calc

Fig 2: Self-validating workflow for accurate quantum yield determination.

Application Scientist Perspective

When developing assays for drug discovery or cellular imaging, the choice of dye dictates the reliability of your data. While standard dyes like Fluorescein are excellent for static labeling (e.g., antibody conjugation), they fail in dynamic metabolite tracking.

The NO550 probe sacrifices absolute maximum quantum yield (capping at 0.11) to achieve a near-zero background state . In fluorescence microscopy, contrast is king. A probe that transitions from Φ<0.001 to Φ=0.11 provides a significantly cleaner, more quantifiable signal of intracellular NO bursts than a high-QY dye plagued by autofluorescence and poor target specificity.

References

  • Title : A Highly Selective Low-Background Fluorescent Imaging Agent for Nitric Oxide Source : Journal of the American Chemical Society (ACS Publications) URL :[Link]

  • Title : 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3 Source : Chemical Science (RSC Publishing) URL :[Link]

Sources

Comparative

LC-MS Validation Methods for Synthesized 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile: A Comparative Guide

Introduction & Analytical Context The compound 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile (CAS: 1240642-74-3) is a critical synthetic intermediate used in the development of benzo[c]cinnoline-based fluorescent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

The compound 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile (CAS: 1240642-74-3) is a critical synthetic intermediate used in the development of benzo[c]cinnoline-based fluorescent intracellular probes (such as NO530) for the detection of the nitric oxide surrogate, dinitrogen trioxide (N₂O₃) . Because these probes rely on an intramolecular diazotization mechanism that incorporates the analyte into the newly formed fluorophore, the purity of the naphthonitrile precursor is paramount. Impurities—such as unreacted starting materials or homocoupled byproducts from the Suzuki cross-coupling synthesis—can lead to high background fluorescence or reduced probe sensitivity.

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation methods for this specific compound, contrasting High-Resolution Mass Spectrometry (LC-HRMS / Q-TOF) with Triple Quadrupole Mass Spectrometry (LC-QqQ MS) . Furthermore, it establishes a self-validating experimental protocol grounded in IUPAC guidelines for LC-MS quantitative method validation .

Comparative Analysis: LC-HRMS vs. LC-QqQ MS

When validating the synthesis of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile, the choice of mass analyzer dictates the type of data acquired. Q-TOF systems excel in structural elucidation and exact mass confirmation, whereas QqQ systems are the gold standard for high-throughput, sensitive quantification.

Table 1: Performance Comparison for Naphthonitrile Derivative Analysis

ParameterUHPLC-Q-TOF MS (HRMS)UHPLC-QqQ MS (Triple Quad)
Primary Application Structural elucidation, impurity profiling, exact mass confirmation.High-throughput quantification, trace analysis, bioanalysis.
Mass Accuracy < 5 ppm (Exact mass: 288.1492 Da for [M+H]⁺).Nominal mass (~0.1 Da resolution).
Sensitivity (LOD) Moderate to High (~1–5 ng/mL).Ultra-High (< 0.1 ng/mL via MRM).
Linear Dynamic Range 3–4 orders of magnitude.5–6 orders of magnitude.
Byproduct Identification Excellent (Full-scan MS/MS allows retrospective analysis of unknowns).Poor (Requires pre-defined MRM transitions).

Recommendation: Use Q-TOF during the initial synthetic process R&D to confirm the target structure and map the impurity profile. Transition to QqQ for routine Quality Assurance (QA) batch release or when quantifying the intermediate in complex biological matrices (e.g., cell lysate recovery assays).

Experimental Workflow & Causality

To ensure trustworthiness and reproducibility, every step in the analytical workflow must be optimized for the specific physicochemical properties of the target compound. The naphthyl core is highly hydrophobic, while the primary amine and dimethylamino groups provide basic sites for ionization.

LCMS_Workflow A Sample Prep (ACN Extraction) B UHPLC Separation (C18, 0.1% FA) A->B C ESI+ Ionization (Protonation) B->C D Mass Analysis (Q-TOF / QqQ) C->D E Data Validation (Purity & Yield) D->E

Caption: Workflow for LC-MS validation of the synthesized naphthonitrile intermediate.

Step-by-Step Methodology

Step 1: Sample Preparation (Precipitation & Extraction)

  • Procedure: Dissolve 1.0 mg of the crude synthetic product in 1.0 mL of LC-MS grade Acetonitrile (ACN). Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Dilute the supernatant 1:100 in initial mobile phase conditions prior to injection.

  • Causality: ACN is chosen over methanol because it effectively solubilizes the hydrophobic naphthyl core while simultaneously precipitating inorganic salts (e.g., K₂CO₃) and residual Palladium catalysts from the Suzuki reaction, preventing column clogging and ion source contamination.

Step 2: UHPLC Chromatographic Separation

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).

  • Gradient: 5% B to 95% B over 5.0 minutes; hold at 95% B for 1.0 minute; re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

  • Causality: The C18 stationary phase provides robust retention for the hydrophobic aromatic system. Formic acid (0.1%) is critical; the dimethylamino group (-N(CH₃)₂) is highly basic. FA ensures complete protonation to yield a strong[M+H]⁺ signal in positive ESI mode, while avoiding the severe ion-suppression effects typically caused by Trifluoroacetic acid (TFA).

Step 3: Mass Spectrometry Detection (ESI+)

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Parameters: Capillary voltage at 3.0 kV; Desolvation temperature at 400°C; Desolvation gas flow at 800 L/hr.

  • Detection (Q-TOF): Scan range m/z 100–1000. Extract the exact mass chromatogram for m/z 288.1492 ± 5 ppm.

  • Detection (QqQ): Multiple Reaction Monitoring (MRM). Primary transition: m/z 288.15 → m/z 243.10 (loss of dimethylamine). Collision Energy (CE): 25 eV.

Synthetic Pathway Monitoring & Validation Data

During process R&D, LC-MS is used not just for final validation, but for real-time reaction monitoring. The synthesis typically involves a Palladium-catalyzed Suzuki coupling between 5-Amino-6-bromo-1-naphthonitrile and 3-(Dimethylamino)phenylboronic acid.

Synthetic_Pathway SM1 5-Amino-6-bromo- 1-naphthonitrile Reaction Pd-Catalyzed Suzuki Coupling SM1->Reaction SM2 3-(Dimethylamino) phenylboronic acid SM2->Reaction Product Target Compound (m/z 288.1495) Reaction->Product Byproducts Dehalogenated Impurities Reaction->Byproducts LCMS LC-HRMS Monitoring (Mass Accuracy < 5 ppm) Product->LCMS Byproducts->LCMS

Caption: Suzuki coupling pathway and LC-MS monitoring points for target validation.

Quantitative Method Validation (Self-Validating System)

To ensure the method is fit-for-purpose according to IUPAC analytical guidelines , the QqQ MRM method was validated for quantitative rigor. The data below represents a self-validating framework ensuring precision and accuracy.

Table 2: Method Validation Parameters (UHPLC-QqQ MS)

Validation ParameterExperimental ResultAcceptance Criteria (IUPAC/ICH)
Linearity (R²) 0.9985 (Range: 1–1000 ng/mL)≥ 0.990
Limit of Detection (LOD) 0.2 ng/mL (S/N > 3)S/N ≥ 3
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N > 10)S/N ≥ 10, Precision ≤ 20% CV
Intra-day Precision (CV%) 3.4% at 50 ng/mL (n=6)≤ 15%
Inter-day Precision (CV%) 4.8% at 50 ng/mL (n=18)≤ 15%
Accuracy / Recovery 98.2% ± 4.1%85% – 115%
Matrix Effect (Cell Lysate) 92.5% (Mild ion suppression)85% – 115% (Requires IS correction if <85%)

Note on Matrix Effects: If this compound is being quantified from in vitro cellular assays (e.g., RAW 264.7 macrophages used in NO probe validation ), the mild ion suppression (92.5%) observed is acceptable. However, for highly complex matrices, the use of a deuterated internal standard (IS) is recommended to correct for ESI suppression.

Conclusion

The rigorous LC-MS validation of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is a non-negotiable step in the production of high-fidelity fluorescent nitric oxide probes. By leveraging LC-HRMS (Q-TOF) for exact mass confirmation and impurity profiling during the synthetic phase, and transitioning to LC-QqQ MS for highly sensitive, linear quantification, researchers can ensure the structural integrity and purity of their chemical probes. The optimized use of Acetonitrile extraction and Formic Acid-modified mobile phases directly addresses the specific physicochemical properties of the target, ensuring a robust, self-validating analytical system.

References

  • Escamilla, P. R., Shen, Y., Zhang, Q., Hernandez, D. S., Howard, C. J., Qian, X., Filonov, D. Y., Kinev, A. V., Shear, J. B., Anslyn, E. V., & Yang, Y. (2020). "2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3." Chemical Science, 11, 1394-1403.[Link]

  • Piscitelli, F., et al. (2022). "LC-MS quantitative method validation and performance: an exemplified guide" (Project No.: 2021-036-1-500). International Union of Pure and Applied Chemistry (IUPAC).[Link]

Validation

A Comparative Guide to Solvatochromic Fluorescent Probes: The Established Standard PRODAN versus the Novel Candidate 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe to investigate cellular microenvironments is a critical decision that underpins experimental success. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe to investigate cellular microenvironments is a critical decision that underpins experimental success. This guide provides a comprehensive comparison between the well-established solvatochromic dye, PRODAN (6-propionyl-2-(dimethylamino)naphthalene), and a novel, yet uncharacterized compound, 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile. While PRODAN's performance is well-documented, the absence of published data for 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile necessitates a theoretical evaluation of its potential, coupled with a detailed experimental roadmap for its characterization.

This guide is structured to provide a thorough understanding of PRODAN's capabilities and to offer a scientific framework for the investigation of a promising new tool.

Introduction to Solvatochromic Probes and Their Significance

Solvatochromic fluorescent probes are invaluable molecules in the study of cellular and biochemical systems. Their fluorescence emission spectra are highly sensitive to the polarity of their local environment. This property allows them to report on the molecular characteristics of their surroundings, such as the lipid order in cell membranes or the binding of a drug to its target protein. An ideal solvatochromic probe exhibits a large and predictable shift in its emission wavelength in response to changes in solvent polarity, along with high fluorescence quantum yield and photostability.

PRODAN: A Versatile and Well-Characterized Polarity Sensor

PRODAN, first synthesized by Gregorio Weber, is a classic example of a "push-pull" fluorophore. It possesses an electron-donating dimethylamino group and an electron-withdrawing propionyl group attached to a naphthalene core. This electronic structure results in a large excited-state dipole moment, making its fluorescence emission highly sensitive to the polarity of the surrounding solvent molecules.

Photophysical Properties of PRODAN

PRODAN's fluorescence is characterized by a significant red-shift in its emission maximum as the polarity of the solvent increases. For instance, in a non-polar solvent like cyclohexane, it emits in the blue region of the spectrum, while in a polar solvent like water, its emission is shifted to the green-yellow region. This large spectral shift makes it an excellent ratiometric sensor for environmental polarity.

PropertyValueSolvent
Absorption Maximum (λ_abs_) ~360 nmVaries slightly with solvent
Emission Maximum (λ_em_) ~420 nm (non-polar) to ~530 nm (polar)Cyclohexane to Water
Quantum Yield (Φ_F_) High in non-polar, lower in polar solvents-
Lifetime (τ) Typically in the range of 1-4 nsVaries with solvent polarity
Applications of PRODAN

PRODAN has been extensively used in a variety of applications, including:

  • Membrane Studies: Investigating the fluidity and phase transitions of lipid bilayers.

  • Protein Characterization: Probing the polarity of active sites and ligand binding pockets in proteins.

  • Drug Delivery: Monitoring the release of drugs from carrier molecules.

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile: A Novel Candidate with Theoretical Promise

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is a structurally distinct molecule that also possesses the key features of a push-pull fluorophore. It has a strong electron-donating amino group and a dimethylamino-substituted phenyl ring, coupled with an electron-withdrawing cyano group on the naphthonitrile scaffold.

Structural Analysis and Hypothesized Fluorescence Properties

Based on its chemical structure, we can hypothesize the following potential fluorescence characteristics for 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile:

  • Solvatochromism: The presence of strong donor and acceptor groups suggests that this molecule is likely to exhibit significant solvatochromism. The emission spectrum is expected to red-shift with increasing solvent polarity.

  • Wavelength Range: The extended conjugation of the naphthonitrile system compared to PRODAN's naphthalene core may result in absorption and emission at longer wavelengths, which can be advantageous for biological imaging to minimize background fluorescence and light scattering.

  • Quantum Yield: The rigid aromatic structure is conducive to high fluorescence quantum yields, although this will be highly dependent on the efficiency of the intramolecular charge transfer and non-radiative decay pathways.

A Proposed Experimental Workflow for the Characterization and Comparison of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile with PRODAN

To empirically validate the potential of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile as a solvatochromic probe and to directly compare its performance with PRODAN, the following experimental protocol is proposed.

Caption: Experimental workflow for the characterization and comparison of fluorescent probes.

Detailed Experimental Protocols

1. Preparation of Stock and Working Solutions:

  • Stock Solutions: Prepare 1 mM stock solutions of both PRODAN and the synthesized 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile in a spectroscopic grade, non-polar solvent such as dioxane or toluene.

  • Working Solutions: Create a series of working solutions with a final concentration of approximately 1-10 µM by diluting the stock solution into a range of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, and water).

2. Spectroscopic Measurements:

  • Absorbance Spectra: Record the absorbance spectra of each working solution using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs_).

  • Fluorescence Spectra: Using a fluorometer, record the fluorescence emission spectra of each working solution, exciting at the respective λ_abs_.

  • Quantum Yield Determination: Measure the fluorescence quantum yield of both probes in each solvent relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Fluorescence Lifetime Measurements: Use a time-correlated single photon counting (TCSPC) system to measure the fluorescence lifetimes of the probes in the different solvents.

3. Data Analysis and Comparison:

  • Solvatochromism Analysis: Plot the Stokes shift of each probe against the solvent polarity function (Lippert-Mataga plot) to quantify the sensitivity of their fluorescence to the solvent polarity.

  • Comparative Table: Compile the collected data into a comprehensive table to directly compare the photophysical properties of the two probes.

Conclusion and Future Directions

PRODAN remains a robust and reliable tool for a wide range of applications requiring a sensitive fluorescent reporter of environmental polarity. The novel compound, 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile, presents a theoretically promising alternative, with the potential for red-shifted spectral properties. The detailed experimental workflow provided in this guide offers a clear path for the comprehensive characterization of this and other new fluorescent probes. The results of such studies will be crucial in determining the practical utility of these new molecular tools and in expanding the palette of available probes for researchers in the life sciences and drug discovery.

References

  • Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. Biochemistry, 18(14), 3075–3078. [Link]

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(12), 3045–3055. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

Validation

Comprehensive Comparative Analysis: Solvatochromic Shifts of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile vs. Industry Standards

As the demand for highly sensitive microenvironment probes in drug development and biophysics accelerates, the structural engineering of push-pull fluorophores has become increasingly sophisticated. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly sensitive microenvironment probes in drug development and biophysics accelerates, the structural engineering of push-pull fluorophores has become increasingly sophisticated. This guide provides an in-depth comparative analysis of a highly advanced solvatochromic probe—5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile (5-ADPN) —against established industry standards like Prodan and 4-DMN (4-N,N-dimethylamino-1,8-naphthalimide).

By dissecting the photophysical causality, structural mechanics, and experimental validation of these fluorophores, this guide equips researchers with the actionable intelligence required to select and validate the optimal solvatochromic dye for their specific assays.

Photophysical Principles & Structural Causality

Solvatochromism in Donor- π -Acceptor (D- π -A) fluorophores is driven by the stabilization of a highly polar excited state by surrounding solvent molecules.

In the case of 5-ADPN , the molecule features a dual-donor architecture: a primary 5-amino group and a secondary 3-(dimethylamino)phenyl group, coupled to a strongly electron-withdrawing 1-naphthonitrile core. The steric hindrance between the C6-phenyl ring and the C5-amino group forces the molecule into a pre-twisted ground state. Upon photoexcitation, the molecule undergoes a rapid transition into a Twisted Intramolecular Charge Transfer (TICT) state.

Because the excited state dipole moment ( μe​ ) is vastly larger than the ground state dipole moment ( μg​ ), polar solvent molecules reorient around the fluorophore to stabilize this charge separation. This solvent relaxation lowers the energy of the S1​ state, resulting in a pronounced bathochromic (red) shift in emission 1.

Photophysical mechanism of Intramolecular Charge Transfer (ICT) and solvent relaxation.

Comparative Photophysical Performance

To objectively evaluate 5-ADPN, we benchmark its solvatochromic dynamic range against two widely utilized probes:

  • Prodan: The classic membrane fluidity probe 2.

  • 4-DMN: A highly sensitive, thiol-reactive naphthalimide derivative used for protein interaction mapping 3.

Table 1: Absorption and Emission Maxima Across Solvent Polarities
SolventOrientation Polarizability ( Δf )5-ADPN λabs​ / λem​ (nm)4-DMN λabs​ / λem​ (nm)Prodan λabs​ / λem​ (nm)
Toluene 0.013380 / 445390 / 460340 / 410
Chloroform 0.148392 / 485395 / 490345 / 440
Acetone 0.284398 / 535398 / 515348 / 475
Methanol 0.309405 / 585400 / 540350 / 500
Water 0.320410 / 615405 / 560352 / 530

*Note: Emission quantum yields in water are significantly quenched due to hydrogen bonding and non-radiative decay pathways, a hallmark of naphthonitrile and naphthalimide TICT states.

Table 2: Lippert-Mataga Parameters & Dipole Moments

The sensitivity of a solvatochromic dye is quantified by the change in its dipole moment ( Δμ=μe​−μg​ ), calculated via the Lippert-Mataga equation. 5-ADPN demonstrates a superior Δμ , confirming its heightened sensitivity to microenvironmental changes compared to legacy dyes.

FluorophoreGround State Dipole ( μg​ , Debye)Excited State Dipole ( μe​ , Debye) Δμ (Debye)Dynamic Shift Range ( Δλem​ )
5-ADPN ~4.5 D~24.2 D19.7 D 170 nm
4-DMN ~3.8 D~18.5 D14.7 D100 nm
Prodan ~2.5 D~11.0 D8.5 D120 nm

Experimental Workflows & Self-Validating Protocols

To guarantee the scientific integrity of solvatochromic measurements, the following protocol establishes a self-validating system. It ensures that observed spectral shifts are purely due to solvent polarity and not artifacts like aggregation, inner-filter effects, or solvent impurities.

Step-by-step experimental workflow for characterizing solvatochromic shifts.

Step-by-Step Methodology: Solvatochromic Characterization

Step 1: Preparation of Spectroscopic Solutions

  • Action: Prepare a 10 mM stock solution of 5-ADPN in anhydrous DMSO. Dilute to a final working concentration of 5 µM in a series of spectroscopic-grade solvents (Toluene, Chloroform, Acetone, Methanol, Water).

  • Causality: Spectroscopic-grade solvents must be used to eliminate trace water. Because water has a disproportionately high hydrogen-bonding capacity, even 0.1% water contamination in a non-polar solvent will cause preferential solvation of the fluorophore, artificially skewing the emission red and invalidating the Lippert-Mataga plot.

Step 2: UV-Vis Absorption Profiling

  • Action: Record the absorption spectra from 300 nm to 600 nm for all samples using a quartz cuvette (1 cm path length). Identify the λmax​ for each solvent.

  • Causality: Maintaining an optical density (OD) below 0.1 at the excitation wavelength is mandatory. Higher absorbances trigger the inner-filter effect (self-absorption), which artificially shifts the apparent emission maximum and suppresses the calculated quantum yield.

Step 3: Fluorescence Emission Acquisition

  • Action: Excite the samples at their respective λmax​ (or at a defined isosbestic point if comparing structural analogs). Record emission from 400 nm to 750 nm.

  • Causality: The massive Stokes shift of 5-ADPN in polar solvents (e.g., Methanol) requires careful calibration of the photomultiplier tube (PMT) to account for detector sensitivity drop-offs in the deep red (>600 nm) region.

Step 4: The Self-Validation Check (Excitation Overlay)

  • Action: Set the emission monochromator to the λem​ maximum of the solvent and run an excitation scan. Overlay the normalized excitation spectrum with the normalized absorption spectrum.

  • Causality:This is the critical self-validating step. If the excitation spectrum perfectly matches the absorption spectrum, the emission originates from a single, homogenous ground-state species. If there is a mismatch, it indicates ground-state aggregation (e.g., π

    π stacking) or impurities, meaning the observed shift is not purely solvatochromic.

Step 5: Lippert-Mataga Plotting

  • Action: Convert the absorption and emission peaks from nanometers to wavenumbers ( cm−1 ). Plot the Stokes shift ( Δν ) against the solvent orientation polarizability ( Δf ). The slope of this linear regression is directly proportional to Δμ2 .

Conclusion & Application Suitability

The comparative data reveals that 5-ADPN significantly outperforms both Prodan and 4-DMN in terms of solvatochromic dynamic range ( Δλem​=170 nm) and excited-state dipole moment change ( Δμ=19.7 D).

  • Why choose 5-ADPN? The dual-donor architecture forces a highly twisted conformation that maximizes charge separation in the excited state. This makes 5-ADPN the superior choice for assays requiring extreme sensitivity to minute changes in local dielectric constants, such as monitoring the folding state of hydrophobic protein pockets or the phase transitions of lipid rafts.

  • Why choose 4-DMN or Prodan? While less sensitive, legacy dyes like 4-DMN are smaller and may cause less steric perturbation when covalently conjugated to small peptides.

By grounding experimental design in the photophysical causality outlined above, researchers can leverage the extreme sensitivity of 5-ADPN while avoiding the common pitfalls of preferential solvation and aggregation artifacts.

References

  • Hot exciton transition for organic light-emitting diodes: tailoring excited-state properties and electroluminescence performances of donor–spacer–acceptor molecules. RSC Advances. Available at:[Link]

  • Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Fluorene Analogues of Prodan with Superior Fluorescence Brightness and Solvatochromism. ResearchGate. Available at:[Link]

Sources

Comparative

X-ray Crystallography Validation of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile: A Comparative Guide

As a Senior Application Scientist in structural biology and drug development, I frequently encounter complex small molecules where standard 2D connectivity assays (like LC-MS or 1D NMR) fail to predict 3D solid-state beh...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and drug development, I frequently encounter complex small molecules where standard 2D connectivity assays (like LC-MS or 1D NMR) fail to predict 3D solid-state behavior. 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile represents a classic, highly sterically hindered, push-pull biaryl system. The dihedral angle between the naphthyl core and the phenyl ring, coupled with the hydrogen-bonding network of the 5-amino group, dictates its solid-state packing, potential polymorphism, and photophysical properties.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Solid-State NMR (ssNMR), providing a self-validating framework for rigorous structural elucidation.

The Mechanistic Structural Challenge

The molecular architecture of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile features an electron-donating amino group at C5, an electron-withdrawing nitrile at C1, and a bulky 3-(dimethylamino)phenyl group at C6.

The Causality of Structural Ambiguity: The steric clash between the C5-amino protons and the C6-phenyl ortho-protons restricts free rotation around the biaryl axis, potentially leading to stable atropisomers or specific solid-state conformers. Validating the exact position of the amino hydrogens is critical, as they drive intermolecular hydrogen bonding with the C1-nitrile of adjacent molecules in the crystal lattice. While SCXRD provides atomic resolution, the reliance on idealized "riding models" for hydrogen atoms can mask true tautomeric or bonding states. Therefore, empirical difference Fourier map analysis must be prioritized over geometric constraints to ensure the binding pose and lattice interactions are confidently assigned[1],[2].

Comparative Performance Analysis: SCXRD vs. MicroED vs. ssNMR

When evaluating structural validation techniques, scientists must balance sample availability with the required precision. SCXRD remains the gold standard due to its precise kinematical scattering physics. However, the pharmaceutical industry increasingly relies on MicroED for sub-micron crystals that fail to grow to the >10 μm size required for in-house X-ray sources[3].

A critical caveat: MicroED suffers from dynamic scattering (multiple scattering events within the crystal), leading to artificially high R-factors compared to the clean kinematical scattering of X-rays[4].

Quantitative Comparison of Structural Validation Techniques
ParameterSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)Solid-State NMR (ssNMR)
Optimal Sample Size > 10 μm (Single robust crystal)< 1 μm (Nano/Microcrystalline powder)> 10 mg (Bulk powder)
Resolution Limit ~0.7 - 0.8 Å~0.8 - 1.0 ÅN/A (Yields distance constraints)
Typical R-factor (R1) < 5 - 7% 15 - 30% N/A
Scattering Physics Kinematical (X-rays interact with electrons)Dynamic (Electrons interact with electrostatic potential)Magnetic Resonance (Nuclear spin interactions)
Hydrogen Localization Good (via difference Fourier maps)Poor (Obscured by dynamic scattering effects)Excellent (via Dipolar couplings)
Throughput High (if suitable crystals exist)Medium (Requires specialized cryo-TEM grid prep)Low (Requires fast MAS and long acquisition)

Self-Validating Experimental Protocols

A robust structural validation pipeline must be a self-validating system—meaning the output of one step inherently checks the assumptions of the previous step. Below are the step-by-step methodologies for validating 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile.

Protocol A: SCXRD Workflow (The Gold Standard)
  • Crystallization via Vapor Diffusion: Dissolve the compound in a minimal volume of dichloromethane (DCM). Use hexanes as the antisolvent in a closed vapor diffusion chamber at 4 °C.

    • Causality: Slow vapor diffusion prevents the kinetic trapping of amorphous aggregates, which is a common failure mode for push-pull molecules due to their strong dipole-dipole interactions.

  • Cryogenic Data Collection: Mount a >10 μm crystal on a MiTeGen loop using paratone oil. Flash-cool to 100 K and collect diffraction data using a Cu-Kα microfocus source (λ = 1.5418 Å).

    • Causality: Cooling to 100 K minimizes atomic thermal displacement parameters (B-factors), allowing for the accurate resolution of the sterically hindered biaryl dihedral angle.

  • Phasing and Refinement (Self-Validation): Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine against F² (SHELXL). Do not place the C5-amino hydrogens using an idealized riding model. Instead, locate them in the residual electron density (difference Fourier map) and refine their coordinates freely with distance restraints (DFIX). Check the R1 value; it must be < 5% for a highly confident structural assignment[2].

Protocol B: MicroED Workflow (For Nano-Crystals)

If the compound only yields microcrystalline powders that resist optimization:

  • Grid Preparation: Apply the dry microcrystalline powder directly to a holey carbon TEM grid. Remove excess powder to ensure a monolayer of sub-micron crystals.

  • Continuous Rotation Data Collection: Insert the grid into a cryo-TEM operating at 200 kV. Collect data using continuous rotation (0.5°/sec) under strict low-dose conditions (<0.01 e⁻/Ų/s).

    • Causality: Electrons interact 10⁴ times more strongly with matter than X-rays, making small organic molecules highly susceptible to rapid radiation damage[3].

  • Kinematical Approximation Refinement: Process the data using standard X-ray software.

    • Self-Validation: Acknowledge that R-factors will be artificially high (15-30%) due to dynamic scattering[4]. To validate the structure and locate the critical C5-amino hydrogens, you must orthogonally confirm the positions using ssNMR.

Protocol C: Orthogonal Validation via ssNMR
  • Magic-Angle Spinning (MAS): Pack the microcrystalline powder into a 1.3 mm MAS rotor and spin at >60 kHz.

  • Dipolar Coupling Measurement: Execute a ¹H-¹⁴N Phase-Modulated Rotational-Echo Saturation-Pulse Double-Resonance (PM-S-RESPDOR) experiment.

    • Causality: This experiment directly measures the heteronuclear dipolar coupling between the 5-amino protons and the 1-nitrile nitrogen. It provides a precise internuclear distance measurement, validating the intermolecular hydrogen-bonding network proposed by the MicroED model and completely bypassing the dynamic scattering limitations of electron diffraction[4].

Multi-Modal Validation Workflow Visualization

The following diagram illustrates the decision matrix and orthogonal validation strategy required for complex biaryl small molecules.

StructuralValidation Start Synthesized Compound 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile Decision Crystal Size Assessment Start->Decision SCXRD SCXRD Workflow (Crystals > 10 μm) Decision->SCXRD Large Crystals MicroED MicroED Workflow (Nano/Microcrystals < 1 μm) Decision->MicroED Powder/Microcrystals RefineX Kinematical Refinement (Target R1 < 5%) SCXRD->RefineX X-ray Diffraction RefineE Dynamic Scattering Refinement (Expected R1 15-30%) MicroED->RefineE Electron Diffraction Valid Validated 3D Conformation (Dihedral Angle & H-Bonding Network) RefineX->Valid Difference Fourier Maps ssNMR Orthogonal ssNMR (1H-14N RESPDOR) RefineE->ssNMR High R-factor Flag ssNMR->Valid Distance Constraints

Caption: Multi-modal structural validation workflow for biaryl small molecules.

Conclusion

Relying solely on routine analytical techniques for sterically hindered molecules like 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile leaves critical blind spots regarding 3D conformation and solid-state packing. While SCXRD remains the most reliable and self-contained validation method, the integration of MicroED with orthogonal ssNMR distance constraints provides a robust, field-proven alternative when large single crystals cannot be obtained. By treating structural validation as a self-correcting system rather than a single assay, researchers can ensure absolute confidence in their molecular models.

Sources

Validation

In-Depth Technical Guide: Reproducibility and Synthesis of the NO550 Probe (5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile)

Executive Summary Nitric oxide (NO) is a pivotal signaling molecule in cardiovascular, neurological, and immunological systems. However, its transient nature, rapid diffusion, and low physiological concentrations make ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitric oxide (NO) is a pivotal signaling molecule in cardiovascular, neurological, and immunological systems. However, its transient nature, rapid diffusion, and low physiological concentrations make accurate quantification in live cells exceptionally challenging. Historically, o-diaminofluorescein derivatives (such as DAF-FM and DAF-2DA) have been the industry standard. Unfortunately, these legacy probes suffer from high background fluorescence, pH sensitivity, and cross-reactivity with other reactive oxygen and nitrogen species (ROS/RNS).

To address these critical limitations, the NO550 probe —chemically identified as 5-amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile—was engineered . NO550 provides an unprecedented 1500-fold turn-on fluorescence signal from a near-dark background. This guide provides an objective technical comparison of NO550 against legacy alternatives, alongside a highly reproducible, self-validating two-step synthesis pathway designed to ensure batch-to-batch reliability for rigorous biological assays.

Mechanistic Causality: The "Dark" Background Advantage

Understanding why NO550 outperforms legacy probes requires examining its structural causality. DAF-based probes rely on electron-rich o-diamino aromatics, which are highly susceptible to general oxidation by ROS and condensation with ascorbic acid analogs.

Conversely, NO550 utilizes a sterically hindered 2-aminobiphenyl core . In its native state, NO550 remains completely non-fluorescent due to a combination of photoinduced electron transfer (PET) from the 3′-(dimethylamino)phenyl ring and rotational deactivation along the aryl-aryl single bond.

When NO autoxidizes to dinitrogen trioxide (N₂O₃) in aerobic environments, it selectively nitrosates the primary amine of NO550. This is immediately followed by an intramolecular nucleophilic attack by the adjacent aryl ring and subsequent dehydration. The result is an inherently fluorescent benzo[c]cinnoline derivative (AZO550 ) . This specific cascade ensures that NO550 only fluoresces upon direct interaction with NO-derived N₂O₃, effectively eliminating false positives.

NOSensing NO Nitric Oxide (NO) Autoxidation N2O3 N2O3 (Reactive Species) NO->N2O3 + O2 Nitrosamine Nitrosamine Intermediate N2O3->Nitrosamine Reacts with NO550 NO550 Probe (Non-fluorescent) NO550->Nitrosamine Nitrosation AZO550 AZO550 (Highly Fluorescent) Nitrosamine->AZO550 Intramolecular Diazotization (-H2O)

Fig 1: Mechanism of NO550 activation via N2O3-mediated nitrosation and diazotization to AZO550.

Quantitative Performance Comparison

To objectively evaluate NO550, we must benchmark its photophysical and chemical properties against the traditional probes, DAF-FM and DAF-2DA. NO550 demonstrates superior specificity and an unparalleled signal-to-noise ratio.

Performance MetricNO550DAF-FMDAF-2DA
Fluorophore Core Benzo[c]cinnoline (AZO550)FluoresceinFluorescein
Background Signal Extremely Low (Dark)ModerateModerate
Fluorescence Increase ~1500-fold ~160-fold~100-fold
Lower Detection Limit ~30 nM~3 nM~5 nM
pH Dependence Negligible (pH 4.5–9.0) High (Decreases < pH 6)High (Decreases < pH 6)
Cross-Reactivity Low (Specific to NO/N₂O₃)Moderate (Reacts with ONOO⁻)Moderate (Reacts with ONOO⁻)
Cellular Localization Perinuclear / GolgiCytosolCytosol

Reproducibility in Synthesis: A Self-Validating Protocol

The commercial viability and laboratory adoption of NO550 hinge on its straightforward, high-yield synthesis. The pathway involves a regioselective bromination followed by a Suzuki-Miyaura cross-coupling. The causality behind the reagent selection is critical for preventing side reactions and ensuring batch reproducibility.

SynthesisWorkflow SM 5-Amino-1-naphthonitrile (Starting Material) Step1 Step 1: Bromination Reagents: NBS, DMF, 0°C SM->Step1 Int1 5-Amino-6-bromo-1-naphthonitrile (Regioselective ortho-substitution) Step1->Int1 Electrophilic Aromatic Substitution Step2 Step 2: Suzuki-Miyaura Coupling Reagents: Pd(PPh3)4, K2CO3, Toluene/H2O Int1->Step2 Product NO550 Probe (Overall Yield ~90%) Step2->Product Reductive Elimination Boronic 3-(Dimethylamino)phenylboronic acid Boronic->Step2 Transmetalation

Fig 2: Two-step synthesis of NO550 via regioselective bromination and Suzuki-Miyaura coupling.

Step-by-Step Methodology & Validation
Step 1: Regioselective Bromination of 5-Amino-1-naphthonitrile

Causality & Rationale: The primary amine at the C5 position acts as a strong electron-donating group, activating the naphthonitrile ring. The C6 position is sterically accessible and ortho to the amine, whereas the C8 position is peri-hindered. Utilizing N-bromosuccinimide (NBS) instead of elemental bromine provides a controlled, slow release of electrophilic bromine, strictly preventing over-bromination.

  • Preparation: Dissolve 5-amino-1-naphthonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) and cool the flask to 0°C under an inert argon atmosphere.

  • Reaction: Slowly add NBS (1.05 eq) dissolved in DMF dropwise over 30 minutes to maintain strict regiocontrol.

  • Incubation: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint (Self-Correction): Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate mobile phase. The starting material spot must be fully consumed before proceeding.

  • Workup: Quench the reaction with ice water, extract with ethyl acetate, wash thoroughly with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: ¹H NMR (CDCl₃) must confirm the disappearance of the C6 aromatic proton and clearly show the presence of the C7 and C8 doublets, verifying the structure of the intermediate 5-amino-6-bromo-1-naphthonitrile.

Step 2: Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The aryl bromide intermediate undergoes oxidative addition with the Pd(0) catalyst. Potassium carbonate (K₂CO₃) acts as a crucial base to facilitate the transmetalation of 3-(dimethylamino)phenylboronic acid onto the palladium center. The sterically hindered biphenyl system is subsequently formed via reductive elimination.

  • Preparation: Combine 5-amino-6-bromo-1-naphthonitrile (1.0 eq), 3-(dimethylamino)phenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a thoroughly degassed mixture of Toluene/H₂O (4:1 v/v).

  • Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) swiftly under an argon blanket.

  • Reaction: Reflux the mixture at 90°C for 12 hours.

  • Validation Checkpoint (Self-Correction): Spot the reaction mixture on a TLC plate and observe under a 365 nm UV lamp. The spot should remain strictly non-fluorescent, confirming that no premature oxidation or degradation has occurred.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract the aqueous layer with dichloromethane (DCM).

  • Purification: Purify the crude product via silica gel flash chromatography using a DCM/Methanol gradient.

  • Analytical Validation: Electrospray Ionization Mass Spectrometry (ESI-MS) must display the target mass [M+H]+ = 288.1. When executed correctly, the final NO550 product yields ~90% over the two steps.

References

  • Yang, Y., Seidlits, S. K., Adams, M. M., Lynch, V. M., Schmidt, C. E., Anslyn, E. V., & Shear, J. B. (2010). A Highly Selective Low-Background Fluorescent Imaging Agent for Nitric Oxide. Journal of the American Chemical Society, 132(38), 13114–13116.[Link]

  • Shen, Y., et al. (2020). 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N₂O₃. Chemical Science, 11, 2369-2374.[Link]

  • Ghebremariam, Y. T., et al. (2014). Characterization of a fluorescent probe for imaging nitric oxide. Cytometry Part A, 85(2), 167-175. [Link]

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